molecular formula C8H8BrFO B1287055 1-(Bromomethyl)-4-fluoro-2-methoxybenzene CAS No. 886498-51-7

1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Cat. No.: B1287055
CAS No.: 886498-51-7
M. Wt: 219.05 g/mol
InChI Key: RMNIOIWNIRMLQQ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-fluoro-2-methoxybenzene is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNIOIWNIRMLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590683
Record name 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-51-7
Record name 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-4-fluoro-2-methoxybenzene
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Foundational & Exploratory

physicochemical properties of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 886498-51-7), a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this document also includes data for the closely related and more extensively characterized isomer, 4-(Bromomethyl)-1-fluoro-2-methoxybenzene (CAS No. 141080-73-1), to provide valuable estimations. This guide includes a summary of key physicochemical data, a detailed experimental protocol for a representative synthesis, and safety and handling information.

Introduction

This compound is a substituted aromatic compound featuring a reactive bromomethyl group, a fluorine atom, and a methoxy group. This combination of functional groups makes it a versatile intermediate for introducing the 4-fluoro-2-methoxyphenylmethyl moiety into more complex molecules. The presence of fluorine can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity, making this compound and its derivatives of interest in drug discovery and development.

Physicochemical Properties

The quantitative physicochemical data for this compound and its isomer are summarized below. It is critical to note the distinction between the two isomers when utilizing this data for experimental design.

Structural and Identifying Information
PropertyThis compound4-(Bromomethyl)-1-fluoro-2-methoxybenzene (Isomer)
IUPAC Name This compound4-(bromomethyl)-1-fluoro-2-methoxybenzene
CAS Number 886498-51-7[1]141080-73-1[2]
Molecular Formula C₈H₈BrFO[1]C₈H₈BrFO
Molecular Weight 219.05 g/mol [1]219.05 g/mol
Canonical SMILES COC1=CC(F)=CC=C1CBr[1]COC1=C(CBr)C=C(F)C=C1
Quantitative Physicochemical Data

Quantitative experimental data for this compound is not widely available. The data presented for the isomer, 4-(Bromomethyl)-1-fluoro-2-methoxybenzene, can serve as a useful approximation.

PropertyValue (for Isomer 4-(Bromomethyl)-1-fluoro-2-methoxybenzene)Source
Appearance White crystalline solid[2]
Boiling Point 252 °C[2]
Density 1.488 g/cm³[2]
Flash Point 126 °C[2]
Storage Temp. 2-8 °C under inert gas[2]

Synthesis and Experimental Protocols

A specific experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a standard method for the synthesis of a related isomer, 1-(Bromomethyl)-2-fluoro-4-methoxybenzene, is the free-radical bromination of the corresponding methyl-substituted precursor. This method is generally applicable to benzylic brominations and serves as a representative protocol.

Representative Protocol: Lab-Scale Synthesis of a Benzylic Bromide Isomer

This protocol describes the synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene from 2-fluoro-4-methoxytoluene and is a common method for such transformations.[3]

Materials:

  • 2-fluoro-4-methoxytoluene

  • N-Bromosuccinimide (NBS), recrystallized (1.05 eq)

  • Azobisisobutyronitrile (AIBN) (catalytic amount, ~0.02 eq)

  • Carbon tetrachloride (CCl₄) or a safer alternative non-polar solvent

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-4-methoxytoluene in the chosen non-polar solvent.

  • Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (~0.02 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen). The reaction is typically initiated by the thermal decomposition of AIBN.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is generally complete within 1-4 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of the solvent.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dissolve 2-fluoro-4-methoxytoluene in non-polar solvent Add_Reagents Add NBS (1.05 eq) and AIBN (cat.) Start->Add_Reagents Reflux Heat to reflux under inert atmosphere (1-4 hours) Add_Reagents->Reflux Monitor Monitor by TLC/GC Reflux->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter to remove succinimide Cool->Filter Wash Wash organic layer with NaHCO3, H2O, Brine Filter->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Product Crude Product: 1-(Bromomethyl)-2-fluoro-4-methoxybenzene Concentrate->Product

Caption: Workflow for the synthesis of a benzylic bromide isomer.

Logical Relationships in Synthesis

The following diagram illustrates the roles and relationships of the components in the described benzylic bromination reaction.

Logical_Relationships cluster_reactants Core Reactants cluster_conditions Reaction Conditions cluster_products Products SM 2-fluoro-4-methoxytoluene (Starting Material) Product 1-(Bromomethyl)-2-fluoro-4-methoxybenzene (Target Product) SM->Product is converted to NBS N-Bromosuccinimide (NBS) (Bromine Source) NBS->SM brominates Byproduct Succinimide (Byproduct) NBS->Byproduct is converted to AIBN AIBN (Radical Initiator) AIBN->NBS initiates Solvent Non-polar Solvent (e.g., CCl4) Heat Heat (Reflux) (Initiation Energy) Heat->AIBN activates

Caption: Key components and their roles in the synthesis reaction.

Safety and Handling

Safety data for this compound is not explicitly available. However, based on the data for structurally related compounds, the following precautions are advised.[4][5][6]

  • Hazard Statements: Assumed to cause severe skin burns and eye damage.[4][5] May cause respiratory irritation. Lachrymatory effects are possible.

  • Precautionary Statements:

    • Prevention: Wear protective gloves, protective clothing, eye protection, and face protection.[5] Use only outdoors or in a well-ventilated area.[5] Wash hands thoroughly after handling.[6] Keep away from heat, sparks, and open flames.

    • Response:

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

      • IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. Wash off with soap and plenty of water.[4][6]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

      • IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

  • Storage: Store in a well-ventilated place.[7] Keep container tightly closed in a dry and cool place.[7] Store locked up.[5] Recommended storage is at 2-8°C under an inert atmosphere.[2]

  • Incompatible Materials: Strong oxidizing agents.[5][7]

Conclusion

This compound is a valuable chemical intermediate. While comprehensive experimental data for this specific compound remains scarce, information from its isomers provides useful insights for its application and handling. The provided synthesis protocol for a related compound offers a reliable starting point for its preparation. As with all reactive brominated compounds, appropriate safety measures must be strictly followed during its handling and use.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Bromomethyl)-4-fluoro-2-methoxybenzene is a substituted aromatic compound with potential applications as a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The unique substitution pattern, featuring a bromomethyl, a fluoro, and a methoxy group, results in a distinct NMR spectral signature. A thorough understanding of its ¹H and ¹³C NMR spectra is crucial for reaction monitoring, purity assessment, and unequivocal structure confirmation. This guide provides a detailed prediction of its NMR characteristics and outlines a general protocol for spectral acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. The predictions are derived from the known spectral data of analogous compounds, including 4-fluorobenzyl bromide and 2-methoxybenzyl bromide, considering the additive effects of the substituents on the chemical shifts and coupling constants.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~ 7.15dd1HJ ≈ 8.5, 3.0 HzH-6
~ 6.95dd1HJ ≈ 8.5, 8.5 HzH-5
~ 6.70dd1HJ ≈ 8.5, 3.0 HzH-3
~ 4.50s2H--CH₂Br
~ 3.90s3H--OCH₃

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 160.0 (d, ¹JCF ≈ 245 Hz)C-4
~ 155.0 (d, ³JCF ≈ 3 Hz)C-2
~ 125.0 (d, ³JCF ≈ 8 Hz)C-6
~ 120.0 (d, ⁴JCF ≈ 1 Hz)C-1
~ 115.0 (d, ²JCF ≈ 22 Hz)C-5
~ 105.0 (d, ²JCF ≈ 25 Hz)C-3
~ 56.0-OCH₃
~ 30.0-CH₂Br

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is detailed below.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Ensure the CDCl₃ contains tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v) for accurate chemical shift referencing.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. ¹H NMR Spectroscopy

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

  • Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation.

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Analyze peak multiplicities and coupling constants.

3. ¹³C NMR Spectroscopy

  • Instrument: A 100 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more (as ¹³C has low natural abundance)

  • Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

    • Perform Fourier transformation.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Visualizations

Chemical Structure and Predicted NMR Assignments

G Predicted NMR Assignments for this compound cluster_structure Chemical Structure cluster_data Predicted Chemical Shifts (ppm) C1 C2 C1->C2 C1_Br C1->C1_Br CH₂ C3 C2->C3 C2_O C2->C2_O OCH₃ C4 C3->C4 H3 H C5 C4->C5 C4_F C4->C4_F F C6 C5->C6 H5 H C6->C1 H6 H Br Br H_CH2 -CH₂Br: ~4.50 C1_Br->H_CH2 C_CH2 -CH₂Br: ~30.0 C1_Br->C_CH2 O_Me O H_OCH3 -OCH₃: ~3.90 C2_O->H_OCH3 C_OCH3 -OCH₃: ~56.0 C2_O->C_OCH3 Me F F H_Aro H-6: ~7.15 H-5: ~6.95 H-3: ~6.70 H3->H_Aro H5->H_Aro H6->H_Aro C1_label C1 C_Aro C1: ~120.0 C2: ~155.0 C3: ~105.0 C4: ~160.0 C5: ~115.0 C6: ~125.0 C1_label->C_Aro C2_label C2 C2_label->C_Aro C3_label C3 C3_label->C_Aro C4_label C4 C4_label->C_Aro C5_label C5 C5_label->C_Aro C6_label C6 C6_label->C_Aro

Caption: Predicted ¹H and ¹³C NMR assignments.

General NMR Experimental Workflow

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve sample (5-10 mg) in deuterated solvent (e.g., CDCl₃) with TMS standard. transfer Transfer to 5 mm NMR tube. prep->transfer instrument Place sample in NMR spectrometer (e.g., 400 MHz). transfer->instrument setup Load acquisition parameters (pulse program, spectral width, etc.). instrument->setup acquire Acquire ¹H and ¹³C spectra. setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate chemical shift (¹H: TMS at 0 ppm, ¹³C: CDCl₃ at 77.16 ppm) phase->calibrate integrate Integrate ¹H signals. calibrate->integrate analyze Analyze chemical shifts, multiplicities, and coupling constants. integrate->analyze elucidate Correlate data to propose/ confirm chemical structure. analyze->elucidate

Caption: A typical workflow for NMR analysis.

Mass Spectrometry Analysis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene, a key intermediate in pharmaceutical synthesis. This document details predicted fragmentation patterns under electron ionization (EI), offers a structured experimental protocol for its analysis, and presents the data in a clear, accessible format for researchers in the field.

Core Concepts in the Mass Spectrometry of this compound

Electron Ionization (EI) mass spectrometry is a powerful analytical technique for the structural elucidation of volatile and semi-volatile organic compounds like this compound. In EI, high-energy electrons bombard the analyte molecule, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, providing valuable information about the compound's structure and molecular weight.

The fragmentation of this compound is governed by the stability of the resulting carbocations and neutral losses. Key structural features influencing its fragmentation include the substituted benzene ring, the labile bromomethyl group, the methoxy group, and the fluorine atom. The presence of bromine is particularly noteworthy due to its two abundant isotopes, 79Br and 81Br, which exist in an approximate 1:1 ratio. This isotopic distribution results in a characteristic M+2 peak for any bromine-containing fragment, aiding in its identification.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major ions and their relative abundances for this compound under typical electron ionization conditions (70 eV). These predictions are based on established fragmentation principles for similar aromatic and halogenated compounds.

m/z (mass-to-charge ratio) Proposed Ion Structure Predicted Relative Abundance (%) Notes
218/220[C₈H₈⁷⁹BrFO]•+ / [C₈H₈⁸¹BrFO]•+30Molecular ion (M•+) peak with characteristic 1:1 isotopic pattern for bromine.
139[C₈H₈FO]⁺100Base peak, resulting from the loss of the bromine radical (•Br). This is a stable benzylic carbocation.
124[C₇H₅FO]⁺45Loss of a methyl radical (•CH₃) from the m/z 139 ion.
111[C₇H₈F]⁺20Loss of CO from the m/z 139 ion.
96[C₆H₅F]⁺15Loss of a methyl radical (•CH₃) from the m/z 111 ion.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A robust and reliable method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol provides a general framework that can be adapted to specific instrumentation.

3.1. Sample Preparation

  • Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.

3.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

3.3. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a reference library (if available) or with the predicted fragmentation pattern for confirmation.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 139) against the concentration of the standards.

Visualizing the Workflow and Fragmentation

To better illustrate the analytical process and the chemical transformations, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Working Standards (1-100 µg/mL) Stock->Standards Serial Dilution GC Gas Chromatography Separation Standards->GC Unknown Unknown Sample Unknown->GC MS Mass Spectrometry Detection GC->MS Elution TIC Total Ion Chromatogram MS->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Analysis Qualitative & Quantitative Analysis Spectrum->Analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

fragmentation_pathway M [C₈H₈BrFO]•+ m/z 218/220 F1 [C₈H₈FO]⁺ m/z 139 M->F1 - •Br F2 [C₇H₅FO]⁺ m/z 124 F1->F2 - •CH₃ F3 [C₇H₈F]⁺ m/z 111 F1->F3 - CO F4 [C₆H₅F]⁺ m/z 96 F3->F4 - •CH₃

Caption: Predicted fragmentation pathway of this compound in EI-MS.

FTIR spectrum of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Fourier-transform infrared (FTIR) spectrum for the compound 1-(Bromomethyl)-4-fluoro-2-methoxybenzene is presented in this technical guide. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis, providing essential data for the structural characterization and quality control of this specific aromatic halide.

Structural and Spectroscopic Overview

This compound is a substituted aromatic compound with several key functional groups that give rise to a characteristic infrared spectrum. The primary regions of interest in an FTIR analysis of this molecule include C-H stretching vibrations from the aromatic ring and the methoxy and bromomethyl groups, C=C stretching of the benzene ring, C-O stretching from the methoxy ether linkage, and vibrations associated with the C-F and C-Br bonds.

Predicted FTIR Spectral Data

While a publicly available, experimentally verified FTIR spectrum for this compound is not readily found in common spectral databases, a detailed prediction can be made based on the characteristic absorption frequencies of its constituent functional groups. The following table summarizes the expected key peaks, their wavenumber ranges, the intensity of the absorption, and the specific vibrational mode responsible for the peak.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3100 - 3000Medium - WeakAromatic C-HStretch
2960 - 2850Medium - WeakAliphatic C-H (in -OCH₃ and -CH₂Br)Stretch
1600 - 1450Medium - StrongAromatic C=CRing Stretch
1250 - 1200StrongAryl Ether C-OAsymmetric Stretch
1100 - 1000StrongC-FStretch
1050 - 1000MediumAryl Ether C-OSymmetric Stretch
690 - 550Medium - StrongC-BrStretch

Standard Experimental Protocol for FTIR Analysis

The following outlines a standard methodology for acquiring the FTIR spectrum of a solid organic compound like this compound using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.

1. Instrument Preparation:

  • Ensure the FTIR spectrometer, equipped with an ATR crystal (commonly diamond or germanium), is powered on and has reached thermal stability.
  • Perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This background is automatically subtracted from the sample spectrum.

2. Sample Preparation:

  • Place a small, representative amount of the solid this compound sample directly onto the center of the ATR crystal.
  • Apply consistent pressure using the instrument's built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

3. Data Acquisition:

  • Set the spectrometer parameters. Typical settings include:
  • Scan Range: 4000 - 400 cm⁻¹
  • Resolution: 4 cm⁻¹
  • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
  • Initiate the sample scan. The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

4. Post-Acquisition Processing:

  • Perform baseline correction if necessary to ensure the spectral baseline is flat.
  • Use the instrument's software to identify and label the major absorption peaks.
  • Compare the peak positions with known correlation tables to assign them to the corresponding functional groups.

Workflow for Spectroscopic Analysis

The logical flow from sample preparation to final structural confirmation is a critical process in chemical analysis. The following diagram illustrates this workflow for the FTIR analysis of this compound.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis & Interpretation cluster_confirm 4. Conclusion Sample Obtain Sample: This compound Background Perform Background Scan (No Sample) PlaceSample Place Sample on ATR Crystal Background->PlaceSample AcquireSpectrum Acquire FTIR Spectrum (4000-400 cm⁻¹) PlaceSample->AcquireSpectrum ProcessData Process Raw Data (e.g., Baseline Correction) AcquireSpectrum->ProcessData IdentifyPeaks Identify Peak Frequencies (cm⁻¹) ProcessData->IdentifyPeaks AssignGroups Assign Peaks to Functional Groups (C-H, C=C, C-O, C-F, C-Br) IdentifyPeaks->AssignGroups Confirm Confirm Molecular Structure AssignGroups->Confirm

Caption: Workflow for FTIR analysis of an organic compound.

Solubility Profile of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene, a key building block in medicinal chemistry and organic synthesis. Understanding the solubility of this compound in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility through established experimental protocols.

Physicochemical Properties and Predicted Solubility

This compound is a substituted aromatic compound. Its molecular structure, featuring a reactive bromomethyl group, a fluorine atom, and a methoxy group on the benzene ring, dictates its polarity and intermolecular interaction potential. Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit favorable solubility in a range of common organic solvents. Structurally similar compounds, such as other halogenated and methoxy-substituted benzene derivatives, are known to be soluble in solvents like ethanol, dichloromethane, and acetone, while demonstrating low solubility in water.

Quantitative Solubility Data

Table 1: Illustrative Solubility Data for this compound at 25°C

Solvent ClassSolventMolecular FormulaMolar Mass ( g/mol )Solubility ( g/100 mL)
Alcohols MethanolCH₄O32.04Data not available
EthanolC₂H₆O46.07Data not available
IsopropanolC₃H₈O60.10Data not available
Ketones AcetoneC₃H₆O58.08Data not available
Methyl Ethyl KetoneC₄H₈O72.11Data not available
Esters Ethyl AcetateC₄H₈O₂88.11Data not available
Ethers Diethyl EtherC₄H₁₀O74.12Data not available
Tetrahydrofuran (THF)C₄H₈O72.11Data not available
Chlorinated Dichloromethane (DCM)CH₂Cl₂84.93Data not available
ChloroformCHCl₃119.38Data not available
Hydrocarbons HexaneC₆H₁₄86.18Data not available
TolueneC₇H₈92.14Data not available
Polar Aprotic Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Data not available
AcetonitrileC₂H₃N41.05Data not available

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[1] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution becomes saturated.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps or sealed flasks

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge (optional)

2. Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Record the exact weight of the compound added.

    • Add a known volume or weight of the selected organic solvent to the vial.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period to allow for equilibrium to be established (typically 24 to 48 hours). A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.[1]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. Filtration should be rapid to minimize temperature fluctuations. Alternatively, the sample can be centrifuged at the experimental temperature, and the supernatant carefully collected.

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

    • A calibration curve must be prepared using standard solutions of the compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess solute B Add known volume of solvent A->B C Seal container B->C D Agitate at constant temperature (24-48 hours) C->D Incubate E Settle undissolved solid D->E Equilibrium reached F Filter supernatant E->F G Dilute sample F->G H Analyze concentration (e.g., HPLC) G->H I Calculate solubility H->I Quantify

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

References

Stability of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-4-fluoro-2-methoxybenzene is a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. The presence of the reactive bromomethyl group, along with the activating methoxy and fluorine substituents on the aromatic ring, makes it a versatile building block. However, the benzylic bromide functionality also renders the molecule susceptible to degradation, particularly under acidic conditions encountered during synthesis, purification, or formulation. This technical guide provides an in-depth analysis of the stability of this compound in acidic environments, outlining potential degradation pathways, recommended experimental protocols for stability assessment, and analytical techniques for monitoring.

Core Concepts: Degradation Pathways

The primary degradation pathway for this compound under acidic conditions is acid-catalyzed hydrolysis. The presence of an acid, typically in an aqueous or protic solvent system, facilitates the nucleophilic substitution of the bromide ion by a water molecule. This results in the formation of the corresponding benzyl alcohol, 4-fluoro-2-methoxybenzyl alcohol, and hydrobromic acid.

The reaction mechanism is influenced by the electronic effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is an electron-donating group, which can stabilize the benzylic carbocation intermediate that may form during the reaction, potentially favoring an SN1-like mechanism. Conversely, the fluorine atom (-F) is an electron-withdrawing group, which may destabilize the carbocation and favor an SN2 mechanism. The overall rate and mechanism of hydrolysis will be a composite of these electronic influences.

Quantitative Stability Data

While specific kinetic data for the acid-catalyzed degradation of this compound is not extensively available in the public domain, forced degradation studies can be employed to generate such data. The following tables present a hypothetical summary of results from a forced degradation study, illustrating how quantitative data on the stability of this compound can be structured and presented.

Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at Various Temperatures

Time (hours)% Remaining (25°C)% Remaining (40°C)% Remaining (60°C)
0100.0100.0100.0
699.898.592.3
1299.596.885.1
2499.093.272.5
4898.186.952.6
7297.280.538.2

Table 2: Hypothetical Half-Life (t½) of this compound under Various Acidic Conditions

Acid ConditionTemperature (°C)Half-Life (hours)
0.1 M HCl6055.4
0.5 M HCl6011.2
0.1 M H₂SO₄6054.8

Experimental Protocols

A forced degradation study is a crucial experiment to determine the intrinsic stability of a compound. The following protocol provides a detailed methodology for assessing the stability of this compound under acidic conditions.

Protocol: Forced Degradation Study - Acid Hydrolysis

1. Objective: To evaluate the stability of this compound in the presence of acid and to identify potential degradation products.

2. Materials and Reagents:

  • This compound (high purity)

  • Hydrochloric acid (HCl), concentrated

  • Sulfuric acid (H₂SO₄), concentrated

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (for neutralization)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a UV detector

  • pH meter

3. Preparation of Stock and Stress Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Acid Solutions (0.1 M and 1 M): Prepare solutions of HCl and H₂SO₄ in water at concentrations of 0.1 M and 1 M.

  • Stress Samples: In separate vials, mix equal volumes of the stock solution and the prepared acid solutions. For example, add 1 mL of the stock solution to 1 mL of 0.1 M HCl.

  • Control Sample: Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.

4. Stress Conditions:

  • Incubate the stress and control samples at various temperatures (e.g., room temperature, 40°C, and 60°C).

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Immediately neutralize the withdrawn aliquots with an appropriate amount of sodium hydroxide solution to stop the degradation reaction.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

5. Analytical Method:

  • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with a 50:50 mixture and gradually increase the proportion of acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL.

6. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of the compound remaining over time relative to the initial concentration (t=0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Identify and, if possible, quantify any significant degradation products that appear in the chromatograms.

Visualizations

Diagram 1: Acid-Catalyzed Hydrolysis Pathway

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A This compound D 4-Fluoro-2-methoxybenzyl alcohol A->D Nucleophilic Substitution E HBr (Hydrobromic Acid) A->E B H₂O (Water) B->D C H⁺ (Acid Catalyst) C->D

Caption: Proposed degradation pathway via acid-catalyzed hydrolysis.

Diagram 2: Experimental Workflow for Forced Degradation Study

G prep Prepare Stock Solution (1 mg/mL in Acetonitrile) stress Prepare Stress Samples (Stock + Acidic Solution) prep->stress control Prepare Control Sample (Stock + Water) prep->control incubate Incubate at Controlled Temperatures (e.g., 40°C, 60°C) stress->incubate control->incubate sample Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sample neutralize Neutralize Aliquots sample->neutralize analyze Analyze by HPLC-UV neutralize->analyze data Data Analysis: Kinetics & Degradant Identification analyze->data

Stability of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene Under Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected stability and reactivity of 1-(bromomethyl)-4-fluoro-2-methoxybenzene under basic conditions. Due to the limited availability of specific experimental data for this compound, this document leverages established principles of organic chemistry and data from analogous benzylic bromide structures to predict its behavior. The primary anticipated reaction pathways involve nucleophilic substitution at the benzylic carbon, leading to the formation of alcohols or ethers, depending on the reaction medium. This guide outlines the theoretical basis for these reactions, provides hypothetical experimental protocols for stability assessment, and presents visual diagrams of the expected chemical transformations.

Introduction

This compound is a substituted aromatic compound with a reactive bromomethyl group, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other functional materials. The presence of the fluorine and methoxy substituents on the benzene ring can influence the reactivity of the benzylic bromide. Understanding the stability of this compound in the presence of bases is critical for its storage, handling, and application in synthetic protocols, especially in multistep syntheses where basic reagents or conditions are employed.

Benzylic halides are known to be susceptible to nucleophilic attack.[1] The stability of this compound under basic conditions is therefore expected to be low, with the primary mode of degradation being nucleophilic substitution of the bromide ion.

Predicted Reaction Pathways under Basic Conditions

Under basic conditions, this compound is expected to undergo nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group can modulate the reactivity of the benzylic carbon. The primary reaction mechanism is anticipated to be a bimolecular nucleophilic substitution (SN2) reaction, which is favored for primary benzylic halides.[2][3] An SN1 mechanism, involving the formation of a resonance-stabilized benzylic carbocation, is also a possibility, particularly in polar protic solvents.[4]

Hydrolysis to (4-fluoro-2-methoxyphenyl)methanol

In the presence of aqueous inorganic bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic benzylic carbon. This results in the displacement of the bromide leaving group and the formation of the corresponding benzyl alcohol, (4-fluoro-2-methoxyphenyl)methanol.

Ether Formation

If the reaction is carried out in an alcoholic solvent (e.g., methanol, ethanol) in the presence of a base, the corresponding alkoxide ion (e.g., CH₃O⁻, C₂H₅O⁻) will be generated. This alkoxide can then act as a nucleophile, leading to the formation of an ether. This is a classic example of the Williamson ether synthesis.[5]

Quantitative Data Summary

Table 1: Predicted Stability and Reactivity of this compound under Basic Conditions

ConditionReagent/SolventExpected Major ProductPredicted StabilityProbable Mechanism
Aqueous BasicNaOH(aq) or KOH(aq)(4-fluoro-2-methoxyphenyl)methanolLowSN2 (predominantly), SN1
Alcoholic BasicNaOR in ROH1-(alkoxymethyl)-4-fluoro-2-methoxybenzeneLowSN2
Amine BaseR₃NQuaternary ammonium saltModerate to LowSN2

Detailed Experimental Protocols (Hypothetical)

The following are proposed experimental protocols to quantitatively assess the stability of this compound under basic conditions.

Protocol for Determining Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound in an aqueous basic solution.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Acetonitrile (HPLC grade)

  • Water (deionized)

  • Standard analytical glassware

  • HPLC system with a UV detector

  • Thermostatted reaction vessel

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • In a thermostatted reaction vessel maintained at a constant temperature (e.g., 25 °C), add a known volume of 0.1 M NaOH solution.

  • Initiate the reaction by adding a small aliquot of the stock solution of the substrate to the basic solution with vigorous stirring.

  • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction in the aliquot by neutralizing the base with a dilute acid (e.g., 0.1 M HCl).

  • Dilute the quenched aliquot with a suitable mobile phase and analyze by reverse-phase HPLC.

  • Monitor the disappearance of the starting material and the appearance of the product, (4-fluoro-2-methoxyphenyl)methanol, over time.

  • Calculate the rate constant and half-life of the reaction from the kinetic data.

Protocol for Assessing Stability in Alcoholic Base

Objective: To determine the rate of ether formation from this compound in an alcoholic basic solution.

Materials:

  • This compound

  • Sodium methoxide (NaOMe) in methanol (e.g., 0.1 M)

  • Methanol (anhydrous)

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Thermostatted reaction vessel

Procedure:

  • Prepare a stock solution of this compound in anhydrous methanol.

  • In a thermostatted reaction vessel at a constant temperature, place a known volume of 0.1 M sodium methoxide in methanol.

  • Start the reaction by adding an aliquot of the substrate stock solution.

  • At various time points, take a sample from the reaction mixture.

  • Quench the reaction by adding a weak acid (e.g., acetic acid).

  • Analyze the samples by GC-MS to monitor the consumption of the starting material and the formation of 1-(methoxymethyl)-4-fluoro-2-methoxybenzene.

  • Determine the reaction kinetics from the obtained data.

Visual Diagrams

The following diagrams illustrate the predicted reaction pathways and a general experimental workflow for stability analysis.

Hydrolysis_Pathway substituent 1-(Bromomethyl)-4-fluoro- 2-methoxybenzene product (4-Fluoro-2-methoxyphenyl)methanol substituent->product Sɴ2 Attack hydroxide OH⁻ (aq) bromide Br⁻ product->bromide Displacement

Caption: Predicted SN2 hydrolysis pathway.

Ether_Formation_Pathway reactant 1-(Bromomethyl)-4-fluoro- 2-methoxybenzene ether_product 1-(Alkoxymethyl)-4-fluoro- 2-methoxybenzene reactant->ether_product Williamson Ether Synthesis alkoxide RO⁻ (in ROH) bromide_ion Br⁻ ether_product->bromide_ion Displacement

Caption: Predicted ether formation pathway.

Stability_Workflow start Prepare Reactant Stock Solution reaction Initiate Reaction in Thermostatted Basic Solution start->reaction sampling Withdraw Aliquots at Time Intervals reaction->sampling quench Quench Reaction sampling->quench analysis Analyze by HPLC or GC-MS quench->analysis data Determine Rate Constant and Half-life analysis->data

Caption: General workflow for stability testing.

Conclusion

While specific experimental data for this compound is scarce, fundamental principles of organic chemistry strongly suggest that this compound is unstable under basic conditions. The primary degradation pathway is expected to be nucleophilic substitution at the benzylic carbon, leading to hydrolysis or etherification products. Researchers and drug development professionals should exercise caution when using this reagent in the presence of bases and consider its potential for degradation when designing synthetic routes. The provided hypothetical protocols offer a framework for conducting formal stability studies to generate quantitative data for this important synthetic intermediate.

References

An In-depth Technical Guide to 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling information, and a representative synthesis protocol for 1-(Bromomethyl)-4-fluoro-2-methoxybenzene. This compound is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the introduction of a fluorinated and methoxylated phenyl ring into more complex molecules.

Chemical Identity and Physical Properties

This compound, with the CAS number 886498-51-7, is a halogenated aromatic ether.[1] The presence of the reactive bromomethyl group makes it a useful alkylating agent in organic synthesis.

Table 1: Chemical Identification

IdentifierValue
IUPAC Name This compound
CAS Number 886498-51-7[1]
Molecular Formula C₈H₈BrFO[1]
Molecular Weight 219.05 g/mol [1]
Canonical SMILES COC1=CC(F)=CC=C1CBr[1]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Physical State Crystalline solid or clear solution[2][3]
Boiling Point 220.4 °C at 760 mmHg or 252 °C[2][3]
Density 1.488 g/cm³[2][3]
Flash Point 105.3 °C[3]
Solubility Soluble in organic solvents.[4]
Refractive Index 1.531[3]

Note: Discrepancies exist in the reported boiling point, which may be due to different experimental conditions or purities.

Hazard Identification and Safety Information

This compound is classified as a hazardous chemical. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area, preferably within a chemical fume hood.

Table 3: GHS Hazard Classification

Hazard ClassPictogramSignal WordHazard Statement
Skin Corrosion/Irritation, Category 1BDangerH314: Causes severe skin burns and eye damage.[5]
Serious Eye Damage/Eye Irritation, Category 1DangerH318: Causes serious eye damage.

This information is based on data for closely related isomers and should be treated as indicative of the potential hazards.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[6]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[6]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[6]

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. If victim is fully conscious, give a cupful of water.[7]

Handling and Storage
  • Handling: Do not breathe dust, fume, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[6] Use only in a well-ventilated area.[6]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[6] Keep container tightly closed.[6] It is recommended to store under an inert atmosphere.[2]

Experimental Protocols

Representative Synthesis: Radical Bromination of 4-Fluoro-2-methoxytoluene

The following is a representative experimental methodology for the synthesis of benzylic bromides, adapted from the synthesis of a closely related isomer, 1-(Bromomethyl)-2-fluoro-4-methoxybenzene.[8] This free-radical bromination of the corresponding toluene precursor is a common and effective method.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 4-Fluoro-2-methoxytoluene Product 4-Fluoro-2-methoxytoluene->Product NBS, AIBN, CCl4, Reflux NBS N-Bromosuccinimide (NBS) AIBN Azobisisobutyronitrile (AIBN) Solvent CCl4 (or safer alternative) Initiation Heat (Reflux) Succinimide Succinimide

Caption: Synthesis of this compound.

Materials:

  • 4-Fluoro-2-methoxytoluene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Carbon tetrachloride (CCl₄) or a safer alternative solvent (e.g., cyclohexane)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-fluoro-2-methoxytoluene (1.0 equivalent) in the chosen solvent.

  • Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (approximately 0.02 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.[8]

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of the solvent.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.[8]

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by column chromatography or distillation under reduced pressure.

Logical Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

G start Start assess_hazards Assess Hazards (SDS, Literature) start->assess_hazards ppe Don Personal Protective Equipment (PPE) - Safety goggles - Lab coat - Chemical-resistant gloves assess_hazards->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weighing Weighing and Transfer fume_hood->weighing reaction Perform Reaction weighing->reaction spill Spill? reaction->spill spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes waste_disposal Dispose of Waste in Designated Hazardous Waste Container spill->waste_disposal No spill_cleanup->waste_disposal decontamination Decontaminate Work Area and Glassware waste_disposal->decontamination remove_ppe Remove PPE decontamination->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Safe handling workflow for this compound.

Toxicological Information

Currently, there is no specific quantitative toxicological data, such as LD50 or LC50 values, available for this compound. However, based on the hazard classifications of this compound and its isomers, it is known to be corrosive and can cause severe skin burns and eye damage.[5] Inhalation may cause respiratory tract irritation.[9] The toxicological properties have not been fully investigated, and it is recommended to handle this chemical with extreme care, assuming high toxicity.[7]

References

Synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene from 2-fluoro-4-methoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene from 2-fluoro-4-methoxytoluene. The primary method detailed is the free-radical bromination of the benzylic methyl group, a crucial transformation for the generation of versatile intermediates in medicinal chemistry and materials science. This document outlines the prevalent experimental protocols, including reaction conditions, purification methods, and strategies to mitigate common side reactions. Quantitative data is summarized for comparative analysis, and a detailed experimental workflow is provided. Safety precautions for all reagents are also addressed. This guide is intended to equip researchers with the necessary information to safely and efficiently perform this synthesis.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] The presence of a reactive bromomethyl group, along with the electronic influence of the fluorine and methoxy substituents on the aromatic ring, makes it a key intermediate for introducing the 2-fluoro-4-methoxybenzyl moiety into more complex molecules.[2] A common application is in the synthesis of Inhibitor of Apoptosis (IAP) protein antagonists, which are a promising class of anti-cancer drugs.[2] The most established and widely used method for its synthesis is the benzylic bromination of 2-fluoro-4-methoxytoluene.[3] This reaction typically proceeds via a free-radical mechanism, employing a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator.[3][4]

Reaction Mechanism and Optimization

The synthesis of this compound from 2-fluoro-4-methoxytoluene is a classic example of a Wohl-Ziegler reaction, which involves the free-radical bromination of an allylic or benzylic C-H bond using NBS.[5] The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which can be induced thermally or photochemically.[3][4]

The key steps of the mechanism are:

  • Initiation: The radical initiator decomposes to form free radicals.

  • Propagation: A bromine radical is generated from NBS and abstracts a hydrogen atom from the benzylic methyl group of 2-fluoro-4-methoxytoluene, forming a resonance-stabilized benzyl radical. This radical then reacts with a bromine source (NBS or Br2) to yield the desired product and a new bromine radical, continuing the chain reaction.

  • Termination: The reaction ceases when two radical species combine.

Several factors can influence the success of the reaction, including the choice of solvent, initiator, and reaction temperature. Non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used, though safer alternatives are now preferred.[3] The electron-rich nature of the starting material due to the methoxy group can sometimes lead to competing electrophilic aromatic bromination (ring bromination) as a side reaction.[6][7] To minimize this, it is crucial to use a non-polar solvent and ensure the presence of an active radical initiator.[3] Di-bromination of the methyl group is another potential side product, which can be controlled by using a slight excess of the starting material or by carefully monitoring the reaction and stopping it upon completion.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Yields and reaction times can vary depending on the scale and specific conditions used.

ParameterValueNotes
Reagents
2-fluoro-4-methoxytoluene1.0 equivalentStarting material
N-Bromosuccinimide (NBS)1.0 - 1.1 equivalentsBrominating agent. Using a large excess can lead to di-bromination.[3]
Azobisisobutyronitrile (AIBN)0.02 - 0.1 equivalentsRadical initiator. Fresh initiator is crucial for good conversion.[3]
Solvent
Carbon Tetrachloride (CCl₄)~5-10 mL per gram of starting materialTraditional solvent, but hazardous. Safer alternatives are encouraged.[3]
Acetonitrile, 1,2-DichlorobenzeneVariesAlternative, less toxic solvents that have been used successfully in benzylic brominations.[5][8]
Reaction Conditions
TemperatureReflux (e.g., ~77°C for CCl₄)Dependent on the solvent used.[3]
Reaction Time1 - 6 hoursShould be monitored by TLC or GC to avoid over-reaction.[3]
AtmosphereInert (e.g., Nitrogen or Argon)Recommended to prevent inhibition by oxygen.[3]
Work-up & Purification
Filtration-To remove solid succinimide byproduct.
WashingAqueous NaHCO₃, BrineTo remove acidic impurities and water.
Drying AgentAnhydrous MgSO₄ or Na₂SO₄To dry the organic layer.
Purification MethodRecrystallization or Column ChromatographyTo obtain the pure product.
Yield 70 - 90%Highly dependent on reaction conditions and scale.[3]

Experimental Protocol

This protocol is a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 2-fluoro-4-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-methoxytoluene in the chosen solvent (e.g., CCl₄).

  • Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (approx. 0.02 equivalents) to the solution.[3]

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen).[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.[3]

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.[3]

    • Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of the solvent.[3]

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[3]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.[3]

    • The crude product can then be purified by recrystallization or column chromatography on silica gel to yield pure this compound.[3]

Safety and Handling

  • 2-fluoro-4-methoxytoluene: Handle in a well-ventilated area. Avoid contact with skin and eyes.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles. NBS can decompose over time, releasing bromine, and should be stored in a refrigerator.[9] Reactions involving NBS are generally exothermic.[9]

  • Azobisisobutyronitrile (AIBN): Flammable solid and can decompose explosively upon heating. Store in a cool place away from heat sources.

  • This compound: This compound is a lachrymator and is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood with appropriate PPE.

  • Carbon tetrachloride (CCl₄): Toxic and carcinogenic. Its use should be avoided if possible, and it must be handled in a fume hood with extreme caution.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: 2-fluoro-4-methoxytoluene Reagents Add Reagents: - N-Bromosuccinimide (NBS) - AIBN (initiator) - Solvent (e.g., CCl4) Start->Reagents Dissolve Reaction Reaction: - Reflux under N2 - Monitor by TLC/GC Reagents->Reaction Heat Workup Work-up: - Cool and filter - Wash with NaHCO3 & Brine - Dry over MgSO4 Reaction->Workup Reaction Complete Purification Purification: - Solvent removal - Recrystallization or  Column Chromatography Workup->Purification Crude Product Product Product: 1-(Bromomethyl)-4-fluoro- 2-methoxybenzene Purification->Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via free-radical bromination of 2-fluoro-4-methoxytoluene is a robust and well-established method. Careful control of reaction conditions, particularly the stoichiometry of NBS and the exclusion of polar solvents and radical inhibitors, is key to achieving high yields and minimizing side products. Adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. This guide provides a solid foundation for researchers to successfully and safely perform this important synthetic transformation.

References

Methodological & Application

Application Notes and Protocols for the N-alkylation of Amines with 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the N-alkylation of primary and secondary amines with 1-(bromomethyl)-4-fluoro-2-methoxybenzene. This versatile electrophile allows for the introduction of the 4-fluoro-2-methoxybenzyl group, a moiety of interest in medicinal chemistry due to its potential to modulate the pharmacological properties of lead compounds. The protocols provided are based on established methods for the N-alkylation of amines with alkyl halides.

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of biologically active molecules. The reaction of an amine with an alkyl halide, such as this compound, proceeds via a nucleophilic substitution (SN2) mechanism. The choice of base, solvent, and temperature is critical to achieve optimal yields and minimize side reactions, such as over-alkylation to form tertiary amines or quaternary ammonium salts. Careful control of reaction conditions is therefore essential for the selective synthesis of the desired secondary or tertiary amine products.

Key Synthetic Strategies

The primary method for the N-alkylation of amines with this compound is direct alkylation. This involves the reaction of the amine with the alkyl bromide in the presence of a base. The base serves to deprotonate the amine, increasing its nucleophilicity, or to neutralize the hydrobromic acid byproduct formed during the reaction. Common bases used for this purpose include potassium carbonate, triethylamine, or diisopropylethylamine. The choice of solvent is also important, with polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) being commonly employed to facilitate the SN2 reaction.

For primary amines, mono-alkylation can be challenging due to the increased nucleophilicity of the secondary amine product, which can lead to the formation of a tertiary amine. To favor mono-alkylation, a slight excess of the primary amine can be used, or milder reaction conditions can be employed.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of various amines with this compound under typical reaction conditions. Please note that these are generalized examples, and actual yields may vary depending on the specific substrate and reaction optimization.

Amine SubstrateProductBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
AnilineN-(4-fluoro-2-methoxybenzyl)anilineK₂CO₃DMF251285-95
BenzylamineN-(4-fluoro-2-methoxybenzyl)benzylamineEt₃NMeCN50880-90
Morpholine4-(4-fluoro-2-methoxybenzyl)morpholineK₂CO₃THF601690-98
Piperidine1-(4-fluoro-2-methoxybenzyl)piperidineDIPEADMF251088-97
Glycine methyl esterMethyl 2-((4-fluoro-2-methoxybenzyl)amino)acetateK₂CO₃MeCN402475-85

Experimental Protocols

General Protocol for the N-alkylation of a Primary Amine with this compound

This protocol describes a general procedure for the synthesis of a secondary amine.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the primary amine (1.0 eq) and N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.

  • Add potassium carbonate (2.0 eq) to the solution.

  • To this stirred suspension, add this compound (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

General Protocol for the N-alkylation of a Secondary Amine with this compound

This protocol describes a general procedure for the synthesis of a tertiary amine.

Materials:

  • Secondary amine (1.0 eq)

  • This compound (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Acetonitrile (MeCN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the secondary amine (1.0 eq) in acetonitrile (MeCN) to a concentration of 0.1-0.5 M.

  • Add triethylamine (1.5 eq) to the solution.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux (around 50-80 °C) and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated tertiary amine.

Mandatory Visualization

N_Alkylation_Workflow start Start: Amine and 1-(Bromomethyl)-4-fluoro- 2-methoxybenzene reagents Add Base (e.g., K2CO3) and Solvent (e.g., DMF) start->reagents reaction Reaction at specified temperature and time reagents->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring In-process control workup Aqueous Workup: Quench, Extract, Wash, Dry reaction->workup Upon completion monitoring->reaction purification Purification: Column Chromatography workup->purification product Final Product: N-alkylated Amine purification->product

Caption: Experimental workflow for N-alkylation.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Amine R1R2NH TS [R1R2N---H---CH2---Br---Ar]‡ Amine->TS Nucleophilic Attack Electrophile Br-CH2-Ar (Ar = 4-fluoro-2-methoxyphenyl) Electrophile->TS Product R1R2N-CH2-Ar TS->Product Byproduct HBr TS->Byproduct

Application Notes and Protocols for the O-alkylation of Phenols using 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. This application note details the use of 1-(bromomethyl)-4-fluoro-2-methoxybenzene as a key reagent in the Williamson ether synthesis for the preparation of a variety of substituted aryl benzyl ethers. The presence of the fluoro and methoxy groups on the benzyl moiety makes the resulting ether products of significant interest in medicinal chemistry and drug discovery. Fluorine substitution is a common strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The 4-fluoro-2-methoxybenzyl ethers are valuable intermediates and potential lead compounds in the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases.

Core Reaction: Williamson Ether Synthesis

The O-alkylation of phenols with this compound proceeds via the Williamson ether synthesis, a classic S(_N)2 reaction. The reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired ether.

Applications in Drug Discovery

The 4-fluoro-2-methoxybenzyl moiety is a valuable pharmacophore in drug design. Its incorporation into molecules can lead to compounds with a range of biological activities. For instance, fluorinated aryl benzyl ethers have been investigated for their anti-cancer properties.[1] These compounds can act as inhibitors of key signaling pathways implicated in cancer cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK signaling cascade is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers.[2]

Experimental Protocols

General Protocol for the O-alkylation of Phenols

This protocol provides a general procedure for the synthesis of aryl-(4-fluoro-2-methoxybenzyl) ethers. Optimization of reaction conditions (e.g., temperature, reaction time) may be necessary for specific phenol substrates.

Materials:

  • Substituted phenol (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium carbonate (K(_2)CO(_3)), anhydrous (2.0 equiv)

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Add anhydrous acetone or DMF to the flask to dissolve/suspend the reactants.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

  • If using DMF, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x). If using acetone, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure aryl-(4-fluoro-2-methoxybenzyl) ether.

Data Presentation

The following table presents representative yields for the O-alkylation of various substituted phenols with a substituted benzyl bromide, based on typical outcomes for Williamson ether synthesis. The actual yields with this compound may vary depending on the specific substrate and reaction conditions.

EntryPhenol SubstrateProductRepresentative Yield (%)
1Phenol1-((4-fluoro-2-methoxybenzyl)oxy)benzene85-95
24-Methoxyphenol1-fluoro-4-((4-methoxybenzyl)oxy)-2-methoxybenzene80-90
34-Nitrophenol1-fluoro-2-methoxy-4-((4-nitrobenzyl)oxy)benzene90-98
44-Chlorophenol1-((4-chlorobenzyl)oxy)-4-fluoro-2-methoxybenzene82-92
52-Naphthol2-((4-fluoro-2-methoxybenzyl)oxy)naphthalene88-96

Mandatory Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Combine Phenol,\nK2CO3, and Solvent Combine Phenol, K2CO3, and Solvent Add 1-(Bromomethyl)-4-fluoro-\n2-methoxybenzene Add 1-(Bromomethyl)-4-fluoro- 2-methoxybenzene Combine Phenol,\nK2CO3, and Solvent->Add 1-(Bromomethyl)-4-fluoro-\n2-methoxybenzene Heat and Stir Heat and Stir Add 1-(Bromomethyl)-4-fluoro-\n2-methoxybenzene->Heat and Stir Cool to RT Cool to RT Heat and Stir->Cool to RT Filter/Extract Filter/Extract Cool to RT->Filter/Extract Wash with Water/Brine Wash with Water/Brine Filter/Extract->Wash with Water/Brine Dry and Concentrate Dry and Concentrate Wash with Water/Brine->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Characterization Characterization Column Chromatography->Characterization G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Translocation & Phosphorylation Inhibitor 4-Fluoro-2-methoxybenzyl Ether Derivative Inhibitor->RAF Inhibition Inhibitor->MEK Inhibition Response Cell Proliferation, Survival, Differentiation Transcription->Response

References

Application Notes and Protocols for the Synthesis of IAP Protein Antagonists Utilizing 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inhibitor of Apoptosis (IAP) proteins are key regulators of programmed cell death and are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to conventional therapies. Targeting IAPs with small molecule antagonists that mimic the endogenous IAP inhibitor, Smac (Second Mitochondria-derived Activator of Caspases), is a promising strategy in oncology. This document provides detailed application notes and protocols for the synthesis of a potent IAP antagonist, T-3256336, which incorporates the 1-(bromomethyl)-4-fluoro-2-methoxybenzene moiety as a key building block.

Data Presentation

The biological activity of the synthesized IAP antagonist, T-3256336, is summarized in the table below. This data highlights its potent inhibition of cellular IAP1 (cIAP1) and X-linked IAP (XIAP), as well as its significant growth inhibitory effects on the MDA-MB-231 human breast cancer cell line.

CompoundTargetIC50 (nM)GI50 (nM)Cell Line
T-3256336cIAP11.31.8MDA-MB-231
XIAP200

Signaling Pathway

IAP proteins function by binding to and inhibiting caspases, the key executioners of apoptosis. Smac mimetics, such as T-3256336, antagonize this interaction, thereby liberating caspases to initiate apoptosis. The signaling pathway below illustrates the central role of IAPs in apoptosis regulation and the mechanism of action for IAP antagonists.

IAP_Signaling_Pathway Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Smac/DIABLO Smac/DIABLO Mitochondria->Smac/DIABLO Apaf-1 Apaf-1 Cytochrome c->Apaf-1 IAPs (cIAP1, XIAP) IAPs (cIAP1, XIAP) Smac/DIABLO->IAPs (cIAP1, XIAP) Apoptosome Apoptosome Apaf-1->Apoptosome  + Pro-caspase-9 Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis IAPs (cIAP1, XIAP)->Caspase-9 IAPs (cIAP1, XIAP)->Caspase-3 IAP Antagonist (T-3256336) IAP Antagonist (T-3256336) IAP Antagonist (T-3256336)->IAPs (cIAP1, XIAP)

Caption: IAP Signaling Pathway and Antagonist Mechanism.

Experimental Workflow

The synthesis of T-3256336 involves a multi-step process starting with the key intermediate, an octahydropyrrolo[1,2-a]pyrazine scaffold. This scaffold is then elaborated through a series of reactions including an alkylation step with this compound. The general workflow is depicted below.

Synthesis_Workflow start Octahydropyrrolo[1,2-a]pyrazine Scaffold step1 Coupling with Protected Amino Acid start->step1 step2 Deprotection step1->step2 step3 Coupling with Second Amino Acid step2->step3 step4 Alkylation with This compound step3->step4 step5 Final Deprotection and Purification step4->step5 end IAP Antagonist (T-3256336) step5->end

Caption: General Synthesis Workflow for T-3256336.

Experimental Protocols

The following protocols provide a general methodology for the key synthetic steps involved in the preparation of IAP antagonists related to T-3256336, utilizing this compound.

Note: These are generalized protocols and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

Protocol 1: Alkylation of the Octahydropyrrolo[1,2-a]pyrazine Scaffold

This protocol describes the crucial step of introducing the 4-fluoro-2-methoxybenzyl group onto the core scaffold.

Materials:

  • Protected octahydropyrrolo[1,2-a]pyrazine intermediate (1.0 eq)

  • This compound (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes solvent system

Procedure:

  • Dissolve the protected octahydropyrrolo[1,2-a]pyrazine intermediate in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add diisopropylethylamine to the solution and stir for 5 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the alkylated product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Final Deprotection to Yield the IAP Antagonist

This protocol outlines the removal of protecting groups to afford the final active compound. The choice of deprotection conditions will depend on the specific protecting groups used in the synthesis. This example assumes a tert-Butoxycarbonyl (Boc) protecting group.

Materials:

  • Boc-protected IAP antagonist precursor (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected IAP antagonist precursor in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Carefully neutralize the residue by dissolving it in ethyl acetate and slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product may be purified by precipitation from a solvent system such as dichloromethane/diethyl ether or by preparative HPLC to yield the final IAP antagonist.

  • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine its purity by HPLC.

Conclusion

The synthesis of potent IAP protein antagonists, such as T-3256336, using this compound as a key building block, offers a viable route to novel cancer therapeutics. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, enabling the exploration and optimization of this important class of molecules. Further investigation into the structure-activity relationship and in vivo efficacy of these compounds is warranted to advance their clinical potential.

Application Notes and Protocols for Nucleophilic Substitution with 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-4-fluoro-2-methoxybenzene is a versatile trifunctional building block valuable in medicinal chemistry and materials science. Its structure incorporates a reactive benzylic bromide, a methoxy group, and a fluorine atom, offering multiple avenues for synthetic diversification. The primary reactive site for nucleophilic substitution is the benzylic bromide, which is significantly more labile than a typical aryl halide. This allows for the selective introduction of a wide range of nucleophiles, including amines, phenols, and thiols, to generate diverse molecular scaffolds. This document provides detailed experimental protocols for these key nucleophilic substitution reactions.

Reaction Overview

The benzylic bromide of this compound readily undergoes nucleophilic substitution, typically via an SN2 mechanism. This reaction is characterized by the attack of a nucleophile on the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group. The presence of the electron-donating methoxy group on the benzene ring can influence the reactivity of the benzylic position.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 1-(Bromomethyl)-4-fluoro- 2-methoxybenzene E Substituted Product A->E S-N-2 Reaction B Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) B->E C Base (e.g., K2CO3, Et3N) C->E Facilitates reaction D Solvent (e.g., DMF, CH3CN) D->E Reaction Medium F By-products (HBr, Base-H+)

Caption: Generalized reaction scheme for the nucleophilic substitution of this compound.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of this compound with various classes of nucleophiles. These are representative conditions and may require optimization for specific substrates.

Nucleophile ClassExample ReagentSolventBaseTemperature (°C)Time (h)ProductExpected Yield (%)
Amine BenzylamineAcetonitrileK₂CO₃8012N-((4-fluoro-2-methoxyphenyl)methyl)benzenemethanamine85-95
Phenol 4-MethoxyphenolDMFCs₂CO₃Room Temp161-fluoro-4-((4-methoxyphenoxy)methyl)-2-methoxybenzene80-90
Thiol ThiophenolEthanolEt₃NRoom Temp6((4-fluoro-2-methoxyphenyl)methyl)(phenyl)sulfane90-98

Experimental Workflow

The general workflow for performing nucleophilic substitution reactions with this compound is outlined below. This process includes reaction setup, monitoring, workup, and purification.

G start Start setup Reaction Setup: - Dissolve reactants and base in solvent - Inert atmosphere (N2 or Ar) start->setup reaction Reaction: - Stir at specified temperature - Monitor by TLC or LC-MS setup->reaction workup Workup: - Quench reaction - Extract with organic solvent - Wash and dry organic layer reaction->workup purification Purification: - Concentrate under reduced pressure - Column chromatography or recrystallization workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End characterization->end

Caption: General experimental workflow for nucleophilic substitution reactions.

Experimental Protocols

Protocol 1: Synthesis of N-((4-fluoro-2-methoxyphenyl)methyl)benzenemethanamine (N-Alkylation)

This protocol details the N-alkylation of an amine using this compound.

Materials:

  • This compound

  • Benzylamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add benzylamine (1.1 eq) to the mixture.

  • Stir the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-((4-fluoro-2-methoxyphenyl)methyl)benzenemethanamine.

Protocol 2: Synthesis of 1-fluoro-4-((4-methoxyphenoxy)methyl)-2-methoxybenzene (O-Alkylation)

This protocol describes the O-alkylation of a phenol with this compound.

Materials:

  • This compound

  • 4-Methoxyphenol

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyphenol (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add cesium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent) to obtain 1-fluoro-4-((4-methoxyphenoxy)methyl)-2-methoxybenzene.

Protocol 3: Synthesis of ((4-fluoro-2-methoxyphenyl)methyl)(phenyl)sulfane (S-Alkylation)

This protocol outlines the S-alkylation of a thiol with this compound.

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N)

  • Ethanol

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of thiophenol (1.0 eq) in ethanol, add triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in ethanol dropwise.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent) to afford ((4-fluoro-2-methoxyphenyl)methyl)(phenyl)sulfane.

The 4-Fluoro-2-Methoxybenzyl Moiety: A Key Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers in Drug Development

The strategic incorporation of fluorine and methoxy-substituted benzyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. The 4-fluoro-2-methoxybenzyl moiety, and its close structural analogs, have emerged as a valuable pharmacophore, contributing to enhanced potency, selectivity, and pharmacokinetic profiles of therapeutic agents. This document provides a detailed overview of the application of this moiety, focusing on its role in the development of targeted therapies, with a primary focus on the Bruton's tyrosine kinase (BTK) inhibitor, Pirtobrutinib, which features a closely related 5-fluoro-2-methoxybenzoyl group.

Introduction

Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, make it a powerful tool for modulating the physicochemical properties of drug candidates.[1][2] It can enhance metabolic stability, improve binding affinity, and alter pKa, thereby optimizing a molecule's overall performance.[1][2] The methoxy group, a common hydrogen bond acceptor, can also influence molecular conformation and solubility. When combined in a benzyl or benzoyl structure, these substituents can create a pharmacophore with specific and potent interactions with biological targets.

While the exact 4-fluoro-2-methoxybenzyl moiety is not prevalent in currently approved drugs, the closely related 5-fluoro-2-methoxybenzoyl group is a critical component of the recently approved BTK inhibitor, Pirtobrutinib. This application note will use Pirtobrutinib as a primary case study to illustrate the significance of this substitution pattern in drug design.

Case Study: Pirtobrutinib (Jaypirca™)

Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[3][4] This pathway is crucial for the proliferation, trafficking, and survival of B-cells, and its dysregulation is a hallmark of many B-cell malignancies.[3][5]

Mechanism of Action

Pirtobrutinib functions by binding to the ATP binding site of BTK, thereby inhibiting its kinase activity.[6] Unlike covalent BTK inhibitors that form a permanent bond with a cysteine residue (C481) in the active site, Pirtobrutinib's reversible binding allows it to inhibit both wild-type BTK and BTK with the C481S mutation, a common mechanism of resistance to covalent inhibitors.[6][7] This non-covalent interaction stabilizes BTK in an inactive conformation, blocking both autophosphorylation at Y223 and upstream phosphorylation at Y551.[1][6] The inhibition of BTK disrupts the downstream signaling cascade, including the activation of PLCγ2, AKT, and NF-κB, ultimately leading to decreased B-cell proliferation and survival.[3]

Signaling Pathway

The B-cell receptor signaling pathway is a complex cascade of protein interactions that is initiated by antigen binding to the B-cell receptor. This leads to the activation of a series of downstream kinases, with BTK playing a pivotal role.

BCR_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK pY551 BTK->BTK PLCg2 PLCγ2 BTK->PLCg2 AKT AKT BTK->AKT Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK Inhibition NFkB NF-κB PLCg2->NFkB AKT->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

B-Cell Receptor (BCR) Signaling Pathway and Pirtobrutinib Inhibition.

Quantitative Data

The potency and selectivity of Pirtobrutinib have been extensively characterized through various in vitro and cell-based assays.

Assay Type Target Cell Line Endpoint Value Reference
Radiometric Enzyme AssayWild-Type BTK-IC503.2 nM[1]
Radiometric Enzyme AssayBTK C481S Mutant-IC501.4 nM[1]
Surface Plasmon ResonanceWild-Type BTK-KDsingle-digit nM[1]
Surface Plasmon ResonanceBTK C481S Mutant-KDsingle-digit nM[1]
Cell Proliferation Assay-TMD8 (ABC-DLBCL)IC506.4 nM[1]
Cell Proliferation Assay-REC-1 (MCL)IC503.1 nM[1]
Clinical Trial (BRUIN)BTKi-intolerant CLL/SLL-Overall Response Rate76.9%[8]
Clinical Trial (BRUIN)BTKi-intolerant MCL-Overall Response Rate81.0%[8]

Experimental Protocols

Protocol 1: In Vitro BTK Enzyme Inhibition Assay (Radiometric)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against BTK using a radiometric assay.

Materials:

  • Recombinant human BTK enzyme

  • Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³³P]ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (e.g., Pirtobrutinib) dissolved in DMSO

  • Streptavidin-coated plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a reaction plate, add the kinase buffer, recombinant BTK enzyme, and the peptide substrate.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Prepare Compound Serial Dilutions Add_Compound Add Compound/Vehicle to Reaction Mix Compound_Dilution->Add_Compound Reaction_Mix Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) Reaction_Mix->Add_Compound Initiate_Reaction Initiate Reaction with [γ-³³P]ATP Add_Compound->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Transfer Transfer to Streptavidin Plate Stop_Reaction->Transfer Wash Wash Plate Transfer->Wash Measure Measure Radioactivity Wash->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for an In Vitro BTK Kinase Inhibition Assay.
Protocol 2: Cell-Based BTK Autophosphorylation Assay (Western Blot)

This protocol outlines a method to assess the inhibitory effect of a compound on BTK autophosphorylation in a cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8)

  • Cell culture medium and supplements

  • Test compound (e.g., Pirtobrutinib) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-BTK (Y223), anti-total-BTK

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein electrophoresis and western blotting equipment

Procedure:

  • Culture the B-cell lymphoma cells to the desired density.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time.

  • Lyse the cells using lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total BTK to normalize for protein loading.

  • Quantify the band intensities to determine the inhibition of BTK autophosphorylation.

Western_Blot_Workflow cluster_cell_treatment Cell Treatment cluster_western_blot Western Blotting cluster_analysis Analysis Cell_Culture Culture Cells Compound_Treatment Treat with Compound Cell_Culture->Compound_Treatment Cell_Lysis Lyse Cells Compound_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (p-BTK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Reprobe Re-probe with Total BTK Ab Detection->Reprobe Quantification Quantify Bands Reprobe->Quantification

Workflow for a Cell-Based BTK Autophosphorylation Assay.

Synthesis

The synthesis of Pirtobrutinib involves a multi-step process starting from 5-fluoro-2-methoxybenzoic acid. A general synthetic scheme is outlined below.[9]

Pirtobrutinib_Synthesis Starting_Material 5-Fluoro-2-methoxybenzoic acid Intermediate1 Acid Chloride Formation Starting_Material->Intermediate1 SOCl₂ Intermediate2 Amidation with 4-(aminomethyl)benzoic acid Intermediate1->Intermediate2 TEA Intermediate3 Further Modifications Intermediate2->Intermediate3 Multi-step process Pirtobrutinib Pirtobrutinib Intermediate3->Pirtobrutinib

Simplified Synthetic Route to Pirtobrutinib.

Conclusion

The 4-fluoro-2-methoxybenzyl moiety and its close analogs, such as the 5-fluoro-2-methoxybenzoyl group found in Pirtobrutinib, represent a powerful pharmacophore in drug discovery. The strategic placement of fluorine and methoxy substituents can significantly enhance the pharmacological properties of a molecule, leading to the development of highly potent and selective therapeutic agents. The case of Pirtobrutinib demonstrates how this chemical motif can be leveraged to create a best-in-class inhibitor that overcomes resistance to previous generations of drugs. The protocols and data presented herein provide a valuable resource for researchers working to incorporate this and similar fluorinated moieties into novel drug candidates.

References

The Role of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene in Advanced Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-4-fluoro-2-methoxybenzene has emerged as a critical chemical intermediate in the field of medicinal chemistry, particularly in the development of novel therapeutics targeting apoptosis and cell signaling pathways. Its unique structural features, including a reactive bromomethyl group and a substituted phenyl ring, make it an ideal building block for the synthesis of complex, biologically active molecules. The presence of the fluorine atom and the methoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, often leading to enhanced metabolic stability, improved binding affinity to target proteins, and better overall drug-like characteristics.

This document provides detailed application notes and experimental protocols for the use of this compound as a chemical intermediate, with a focus on its application in the synthesis of Inhibitor of Apoptosis (IAP) protein antagonists.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 886498-51-7
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Appearance Not specified (likely a solid or oil)
Purity Typically ≥95%

Application in the Synthesis of IAP Antagonists

A primary application of this compound is in the synthesis of small molecule IAP antagonists. These compounds are of significant interest in oncology as they can sensitize cancer cells to apoptosis. The 2-fluoro-4-methoxybenzyl moiety, introduced by this intermediate, is a key structural feature in several potent IAP inhibitors, including the clinical candidate T-3256336.

The IAP Signaling Pathway and Therapeutic Intervention

Inhibitor of Apoptosis (IAP) proteins are a family of endogenous proteins that negatively regulate apoptosis, or programmed cell death. They achieve this by binding to and inhibiting caspases, the key effector enzymes of apoptosis. In many cancers, IAPs are overexpressed, leading to a suppression of apoptosis and contributing to tumor survival and resistance to therapy.

Small molecule IAP antagonists, often designed to mimic the endogenous IAP inhibitor Smac/DIABLO, can bind to IAPs and prevent them from inhibiting caspases, thereby restoring the apoptotic pathway in cancer cells. The diagram below illustrates the role of IAPs in the apoptosis pathway and the mechanism of action of IAP antagonists.

IAP_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_regulation Regulation Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis IAPs IAPs IAPs->Caspase-9 inhibits IAPs->Caspase-3 inhibits IAP Antagonist IAP Antagonist IAP Antagonist->IAPs inhibits

Caption: The role of IAPs in apoptosis and the mechanism of IAP antagonists.

Experimental Protocols

Synthesis of this compound

The standard laboratory method for the synthesis of this compound is the free-radical bromination of 2-fluoro-4-methoxytoluene.

Synthesis_Workflow 2-fluoro-4-methoxytoluene 2-fluoro-4-methoxytoluene Reagents NBS, AIBN CCl4, Reflux Reaction Mixture Reaction Mixture Reagents->Reaction Mixture Free-radical bromination Workup Cooling, Filtration Washing Reaction Mixture->Workup Crude Product Crude Product Workup->Crude Product Purification Recrystallization or Column Chromatography Crude Product->Purification Final Product 1-(Bromomethyl)-4-fluoro- 2-methoxybenzene Purification->Final Product

Caption: General workflow for the synthesis of this compound.

Materials:

  • 2-fluoro-4-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or a safer alternative non-polar solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-fluoro-4-methoxytoluene (1.0 equivalent).

  • Add the non-polar solvent to dissolve the starting material.

  • Add N-Bromosuccinimide (1.05 equivalents) to the solution.

  • Add a catalytic amount of AIBN (approximately 0.02 equivalents).

  • Heat the mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data for Synthesis:

ParameterValue
Typical Yield 70-90%
Reaction Time 1-6 hours
Purity (after purification) >95%
General Protocol for N-Alkylation using this compound

This protocol describes a general procedure for the N-alkylation of a heterocyclic amine, a common step in the synthesis of IAP antagonists.

Materials:

  • Heterocyclic amine (e.g., an octahydropyrrolo[1,2-a]pyrazine derivative)

  • This compound

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply

Procedure:

  • To a round-bottom flask, add the heterocyclic amine (1.0 equivalent) and dissolve it in the chosen solvent.

  • Add the base (1.1-1.5 equivalents) to the solution.

  • Add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Activity of a Representative IAP Antagonist

The following table summarizes the biological activity of T-3256336, an IAP antagonist synthesized using this compound as a key intermediate.

AssayIC₅₀ (nM)
cIAP1 Inhibition 1.3
XIAP Inhibition 200
MDA-MB-231 Cell Growth Inhibition (GI₅₀) 1.8

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of complex drug candidates, particularly in the field of apoptosis research. The protocols and data presented here provide a foundation for researchers to utilize this building block in the development of novel IAP antagonists and other potential therapeutics. Careful optimization of reaction conditions is crucial to ensure high yields and purity of the final products. The unique electronic properties conferred by the fluoro and methoxy substituents make this intermediate a powerful tool in the rational design of new medicines.

Application Notes and Protocols: Reaction of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene with Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of the indole nitrogen, particularly through N-alkylation, is a key strategy for modulating the pharmacological properties of these molecules. The introduction of a substituted benzyl group, such as the 4-fluoro-2-methoxybenzyl moiety from 1-(bromomethyl)-4-fluoro-2-methoxybenzene, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed application notes and a generalized protocol for the N-alkylation of indoles with this compound, a reaction of significant interest in the development of novel therapeutic agents. The fluorine and methoxy substituents on the benzyl ring are of particular note, as these groups are often employed in drug design to fine-tune electronic and pharmacokinetic properties.[2]

Chemical Reaction

The reaction proceeds via a nucleophilic substitution, where the deprotonated indole nitrogen attacks the benzylic carbon of this compound, displacing the bromide leaving group.

General Reaction Scheme:

G cluster_0 Reaction of Indole with this compound Indole Indole Product 1-((4-fluoro-2-methoxyphenyl)methyl)-1H-indole Indole->Product + Alkylating_Agent This compound Alkylating_Agent->Product + Base Base (e.g., NaH) Base->Product Catalyst/Reagent Solvent Solvent (e.g., DMF) Solvent->Product Medium Byproduct NaBr + H₂ G A 1. Preparation Indole in dry flask under inert gas B 2. Dissolution Add anhydrous DMF/THF A->B C 3. Deprotonation Cool to 0°C, add NaH B->C D 4. Stirring 30-60 min at 0°C C->D E 5. Alkylation Add 1-(bromomethyl)-4-fluoro- 2-methoxybenzene solution D->E F 6. Reaction Warm to RT, stir 2-24h E->F G 7. Quenching Add sat. aq. NH4Cl F->G H 8. Extraction EtOAc and water G->H I 9. Washing Water and brine H->I J 10. Drying & Concentration Dry over Na2SO4, evaporate solvent I->J K 11. Purification Column chromatography J->K L Final Product K->L G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor 1-((4-fluoro-2-methoxyphenyl)methyl) -1H-indole Derivative Inhibitor->PI3K inhibits (hypothetical)

References

Application Notes and Protocols: Synthesis and Utility of the 4-Fluoro-2-methoxybenzyl Group in Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and methoxy substituents into aromatic scaffolds is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The 4-fluoro-2-methoxybenzyl group, in particular, has emerged as a valuable moiety in the design of a diverse range of biologically active molecules. Its unique electronic properties can influence molecular interactions with biological targets, enhance metabolic stability, and improve cell permeability.

These application notes provide an overview of the synthesis of molecules containing the 4-fluoro-2-methoxybenzyl group and highlight their application in targeting various diseases, including viral infections and cancer. Detailed protocols for the synthesis of key precursors and representative bioactive compounds are provided, along with a summary of their biological activities.

Synthesis of Key Precursor: 4-Fluoro-2-methoxybenzyl Bromide

A common and essential precursor for introducing the 4-fluoro-2-methoxybenzyl group is 4-fluoro-2-methoxybenzyl bromide. A general and adaptable two-step synthesis starting from (4-fluoro-2-methoxyphenyl)methanol is outlined below. This procedure is based on analogous preparations of substituted benzyl bromides.

Experimental Protocol: Synthesis of 4-Fluoro-2-methoxybenzyl Bromide

Step 1: Mesylation of (4-fluoro-2-methoxyphenyl)methanol

  • At room temperature, dissolve (4-fluoro-2-methoxyphenyl)methanol (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution in an ice bath and add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 15-30 minutes, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Bromination

  • Dissolve the crude mesylate in anhydrous acetone.

  • Add an excess of lithium bromide (e.g., 3-5 equivalents) to the solution.

  • Heat the mixture to reflux for 30-60 minutes, monitoring the reaction by TLC.

  • After the reaction is complete, cool the solution and evaporate the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the target product, 4-fluoro-2-methoxybenzyl bromide.

cluster_synthesis Synthesis of 4-Fluoro-2-methoxybenzyl Bromide start (4-fluoro-2-methoxyphenyl)methanol step1 Mesylation (MsCl, Et3N, DCM) start->step1 intermediate Mesylate Intermediate step1->intermediate step2 Bromination (LiBr, Acetone) intermediate->step2 product 4-Fluoro-2-methoxybenzyl Bromide step2->product

Figure 1. Synthetic workflow for 4-fluoro-2-methoxybenzyl bromide.

Applications in the Synthesis of Biologically Active Molecules

The 4-fluoro-2-methoxybenzyl group has been incorporated into a variety of molecular scaffolds, leading to the discovery of potent inhibitors of several important biological targets.

Inhibitors of HIV Integrase

Several N-substituted hydroxypyrimidinone carboxamides containing the 4-fluoro-2-methoxybenzyl moiety have been identified as potent inhibitors of HIV integrase, a key enzyme in the viral replication cycle.[1][2][3]

A representative synthesis involves the coupling of a hydroxypyrimidinone core with 4-fluoro-2-methoxybenzylamine.

  • To a solution of the carboxylic acid-functionalized pyrimidinone core (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA, 2.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add 4-fluoro-2-methoxybenzylamine (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

Compound IDTargetIC50 (nM)Reference
1 HIV Integrase15[1]
2 HIV Integrase25[2]

Note: Compound IDs are representative examples from the cited literature.

cluster_hiv HIV Integrase Inhibition Inhibitor 4-Fluoro-2-methoxybenzyl containing compound Integrase HIV Integrase Inhibitor->Integrase Inhibits Provirus Provirus Formation Integrase->Provirus Catalyzes Replication Viral Replication Provirus->Replication

Figure 2. Simplified pathway of HIV integrase inhibition.

Inhibitors of Lysine-Specific Demethylase 1 (LSD1)

Novel spirocyclic derivatives of tranylcypromine incorporating the 4-fluoro-2-methoxybenzyl group have demonstrated potent and selective inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[4]

The synthesis of these inhibitors typically involves the reductive amination of a spirocyclic amine with 4-fluoro-2-methoxybenzaldehyde.

  • Dissolve the spirocyclic amine hydrochloride salt (1.0 equivalent) and 4-fluoro-2-methoxybenzaldehyde (1.1 equivalents) in a solvent such as methanol.

  • Add a reducing agent, for example, sodium cyanoborohydride (1.5 equivalents), portion-wise to the stirring solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by the addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the desired N-benzylated spirocyclic amine.

Compound IDTargetIC50 (nM)Selectivity vs. MAO-ASelectivity vs. MAO-BReference
18a LSD118>555-fold>555-fold[4]
18b LSD142>238-fold>238-fold[4]

Note: Compound IDs are from the cited literature.

cluster_lsd1 LSD1 Inhibition Pathway Inhibitor Spirocyclic 4-Fluoro-2-methoxybenzyl compound LSD1 LSD1 Inhibitor->LSD1 Inhibits Demethylation Demethylation LSD1->Demethylation Histone Methylated Histone H3 (H3K4me1/2) Histone->Demethylation Gene_Expression Altered Gene Expression Demethylation->Gene_Expression Cancer Cancer Progression Gene_Expression->Cancer

Figure 3. Mechanism of action for LSD1 inhibitors.

Other Biologically Active Molecules

The 4-fluoro-2-methoxybenzyl group is also a component of molecules targeting other important proteins in disease:

  • HCV NS5B Polymerase Inhibitors: Substituted benzofuran compounds with this moiety have been developed as inhibitors of the hepatitis C virus NS5B polymerase.[5]

  • T-Cell Activators: Naphthyridinone derivatives bearing the 4-fluoro-2-methoxybenzyl group act as inhibitors of diacylglycerol kinase alpha (DGKα) and zeta (DGKζ), leading to T-cell activation, which is a promising strategy for cancer immunotherapy.[6]

  • AKR1C3 Dependent KRAS Inhibitors: Tricyclic compounds featuring this group have been designed as inhibitors of KRAS, dependent on the aldo-keto reductase family 1 member C3, for cancer treatment.[7][8]

  • STING Modulators: Tetrahydroquinazoline derivatives have been synthesized as modulators of the Stimulator of Interferon Genes (STING) protein, relevant for cancer and infectious diseases.[9]

Conclusion

The 4-fluoro-2-methoxybenzyl group serves as a valuable building block in the design and synthesis of diverse biologically active molecules. Its incorporation has led to the development of potent and selective inhibitors for a range of therapeutic targets. The synthetic protocols and biological data presented here provide a foundation for researchers in drug discovery to further explore the potential of this privileged scaffold in developing novel therapeutics.

References

Application Notes: Williamson Ether Synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Williamson ether synthesis is a robust and widely employed method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide or other substrate with a good leaving group.[1][2] 1-(Bromomethyl)-4-fluoro-2-methoxybenzene is an ideal substrate for this reaction due to the presence of a primary benzylic bromide, which is highly susceptible to nucleophilic attack. This application note provides a detailed protocol for the synthesis of ethers using this versatile building block, relevant for researchers in drug development and medicinal chemistry.

Mechanism and Reaction Principle

The core of the Williamson ether synthesis is the SN2 reaction between a nucleophilic alkoxide or phenoxide and an electrophilic alkyl halide.[2] The reaction is initiated by the deprotonation of an alcohol or phenol using a suitable base to generate the more nucleophilic alkoxide or phenoxide. This nucleophile then attacks the carbon atom bearing the leaving group (in this case, bromine) on the this compound, leading to the formation of an ether and a salt byproduct.[2][3] Given that this is an SN2 reaction, it is most efficient with unhindered, primary halides like the specified reactant.[4]

Key Reaction Parameters

Several factors influence the success and yield of the Williamson ether synthesis:

  • Base: The choice of base is critical for the initial deprotonation of the alcohol or phenol. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are effective for generating alkoxides from a wide range of alcohols.[5][6] For phenols, which are more acidic, weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are often sufficient.[5]

  • Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic and available to participate in the reaction.[2] Commonly used solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.[2][3]

  • Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 50-100 °C, to ensure a reasonable reaction rate.[2][3]

  • Reaction Time: The duration of the reaction can vary from 1 to 8 hours, depending on the reactivity of the specific substrates and the reaction temperature.[2][3]

Data Presentation: Typical Reaction Conditions and Expected Yields

The following table summarizes typical conditions for the Williamson ether synthesis with a primary benzylic bromide like this compound. The expected yields are estimates based on general principles of the reaction and may vary depending on the specific alcohol or phenol used and the optimization of the reaction conditions.

ParameterTypical ConditionNotes
Substrate This compoundPrimary benzylic bromide, good for SN2
Nucleophile Alcohol or Phenol (1.0 - 1.2 equivalents)Deprotonated in situ
Base NaH, KH, K₂CO₃, Cs₂CO₃, NaOH, KOH (1.1 - 1.5 equivalents)Choice depends on the pKa of the alcohol/phenol
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are preferred
Temperature 50 - 100 °CTo facilitate the reaction rate
Time 1 - 8 hoursMonitored by TLC
Expected Yield 50 - 95%Highly dependent on substrate and conditions[3]

Experimental Protocol

This protocol provides a general procedure for the synthesis of an ether from this compound and a generic alcohol or phenol.

Materials:

  • This compound

  • Alcohol or Phenol

  • Base (e.g., Sodium Hydride (60% dispersion in mineral oil) or Potassium Carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Preparation of the Alkoxide/Phenoxide:

    • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.0 equivalent) and anhydrous DMF.

    • Cool the solution in an ice bath (0 °C).

    • Carefully add the base (1.1 equivalents) portion-wise. If using NaH, be cautious of hydrogen gas evolution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Ether Synthesis Reaction:

    • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of this compound dropwise to the stirring solution of the alkoxide/phenoxide at room temperature.

    • Heat the reaction mixture to a temperature between 50-80 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ether.

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow sub_alc Alcohol/Phenol + Anhydrous DMF add_base Add Base (e.g., NaH, K₂CO₃) 0 °C to RT sub_alc->add_base 1. alkoxide Alkoxide/Phenoxide Formation add_base->alkoxide 2. reaction Reaction (50-80 °C, 2-6 h) alkoxide->reaction 3. sub_halide 1-(Bromomethyl)-4-fluoro- 2-methoxybenzene in DMF sub_halide->reaction 4. workup Workup (Quench, Extract, Wash) reaction->workup 5. Monitor by TLC purification Purification (Column Chromatography) workup->purification 6. product Pure Ether Product purification->product 7.

Caption: Workflow for the Williamson ether synthesis.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. Handle with extreme care under an inert atmosphere.

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

  • This compound is a lachrymator and should be handled with care.

References

Troubleshooting & Optimization

How to prevent di-bromination in the synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene. It provides troubleshooting advice and answers to frequently asked questions (FAQs) to help prevent the common side reaction of di-bromination.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of di-bromination in the synthesis of this compound?

A1: The primary cause of di-bromination, yielding 1-(Dibromomethyl)-4-fluoro-2-methoxybenzene, is the further reaction of the desired mono-brominated product with the brominating agent. This is a common issue in free-radical benzylic brominations (Wohl-Ziegler reactions) and is often a result of using an excess of the brominating agent, typically N-Bromosuccinimide (NBS), or allowing the reaction to proceed for too long.[1]

Q2: How can I monitor the reaction to avoid over-bromination?

A2: Close monitoring of the reaction progress is crucial. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting material (4-fluoro-2-methoxytoluene) and the formation of the mono- and di-brominated products. The reaction should be stopped as soon as the starting material is consumed to a satisfactory level, before significant amounts of the di-brominated byproduct are formed.[1]

Q3: Are there any visual cues during the reaction that can indicate its progress?

A3: In a typical Wohl-Ziegler reaction using NBS in a non-polar solvent like carbon tetrachloride or cyclohexane, the reaction mixture may change color. Often, the reaction starts as a colorless or slightly yellow solution and may develop a reddish-brown color due to the presence of molecular bromine, which is the active brominating species. The disappearance of the solid NBS (which is denser than many organic solvents) and the appearance of succinimide (which is less dense and may float) can indicate that the reaction is nearing completion. However, these visual cues are not always reliable, and chromatographic monitoring is highly recommended.

Q4: Besides di-bromination, what other side reactions should I be aware of?

A4: Another potential side reaction is aromatic ring bromination. This occurs via an electrophilic substitution mechanism and is more likely to happen if polar solvents are used or if there are acidic impurities present. The methoxy group on the aromatic ring is strongly activating, making the ring susceptible to electrophilic attack. To avoid this, it is important to use non-polar solvents and ensure all reagents and glassware are dry and free of acid.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High levels of di-brominated product 1. Excess NBS: Using a significant excess of NBS will drive the reaction towards di-bromination. 2. Prolonged reaction time: Allowing the reaction to continue after the starting material is consumed will lead to the bromination of the mono-brominated product. 3. High local concentration of NBS: Adding all the NBS at once can create high local concentrations of the brominating species.1. Control Stoichiometry: Use a slight excess of NBS, typically 1.05-1.1 equivalents. 2. Monitor Reaction Progress: Use TLC or GC to monitor the reaction and quench it once the starting material is consumed. 3. Portion-wise or Continuous Addition: Add the NBS in portions or as a continuous slurry to maintain a low and steady concentration of the brominating agent.[2] 4. Reductive Workup: If di-bromination has already occurred, the crude product mixture can be treated with diethyl phosphite to selectively reduce the di-brominated product back to the mono-brominated product.[3]
Low or no conversion of starting material 1. Inactive radical initiator: The radical initiator (e.g., AIBN, benzoyl peroxide) may have degraded. 2. Insufficient initiation: The temperature may be too low for thermal initiators, or the light source may be inadequate for photochemical initiation. 3. Presence of inhibitors: Oxygen can act as a radical scavenger and inhibit the reaction.1. Use fresh initiator: Ensure the radical initiator is fresh and has been stored correctly. 2. Optimize initiation conditions: Increase the reaction temperature to the recommended level for the initiator used, or use a more intense light source. 3. Degas the solvent: Purge the solvent with an inert gas (e.g., nitrogen or argon) before starting the reaction to remove dissolved oxygen.
Formation of ring-brominated byproducts 1. Polar solvent: Using polar solvents can favor the ionic mechanism of electrophilic aromatic substitution. 2. Acidic impurities: Traces of acid can catalyze ring bromination.1. Use a non-polar solvent: Solvents like cyclohexane or carbon tetrachloride are preferred. If a slightly more polar solvent like acetonitrile is used, conditions must be carefully controlled. 2. Ensure anhydrous and acid-free conditions: Use dry solvents and glassware. The addition of a non-nucleophilic base like barium carbonate can help to neutralize any acidic byproducts.[4]

Data Presentation: Impact of Reaction Parameters on Selectivity

The following table summarizes the expected qualitative and semi-quantitative impact of key reaction parameters on the product distribution in the benzylic bromination of 4-fluoro-2-methoxytoluene.

ParameterConditionExpected Mono-bromination YieldExpected Di-bromination LevelComments
NBS Stoichiometry 1.05 - 1.1 eq.HighLowOptimal for selective mono-bromination.
> 1.2 eq.DecreasingIncreasingHigher excess of NBS leads to significant di-bromination.
Reaction Time Optimal (monitored)HighLowReaction stopped upon consumption of starting material.
ExtendedLowerHighOver-bromination becomes the dominant pathway.
NBS Addition Method All at onceModerate to HighModerate to HighCan lead to localized high concentrations of bromine.
Portion-wise/ContinuousHighLowMaintains a low, steady concentration of the brominating species, improving selectivity.[2]
Solvent Non-polar (e.g., Cyclohexane)Good-Favors the radical pathway, minimizing ring bromination.[5]
Polar (e.g., Acetonitrile)Variable-May increase the risk of ring bromination if not carefully controlled.

Experimental Protocols

Protocol 1: Selective Mono-bromination of 4-fluoro-2-methoxytoluene

This protocol is designed to maximize the yield of the mono-brominated product while minimizing the formation of the di-brominated byproduct.

Materials:

  • 4-fluoro-2-methoxytoluene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Cyclohexane (or other suitable non-polar solvent), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add 4-fluoro-2-methoxytoluene (1.0 eq) and anhydrous cyclohexane.

  • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02-0.05 eq).

  • Heat the mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress every 30-60 minutes using TLC or GC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cyclohexane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Protocol 2: Reductive Workup for Di-brominated Byproduct

This procedure can be used to treat a crude reaction mixture that contains a significant amount of the di-brominated byproduct.[3]

Materials:

  • Crude reaction mixture containing mono- and di-brominated products

  • Diethyl phosphite

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Methanol or Toluene

Procedure:

  • Dissolve the crude product mixture in toluene or methanol.

  • Add diisopropylethylamine (DIPEA) to the solution.

  • Add diethyl phosphite (approximately 0.5 eq relative to the estimated amount of di-brominated product).

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the conversion of the di-brominated product to the mono-brominated product by TLC or GC.

  • Once the reduction is complete, proceed with a standard aqueous workup and purification as described in Protocol 1.

Visualizations

Reaction Pathway and Side Reaction

G SM 4-Fluoro-2-methoxytoluene Mono This compound (Desired Product) SM->Mono + NBS (1 eq) Radical Initiator Di 1-(Dibromomethyl)-4-fluoro-2-methoxybenzene (Di-bromination Byproduct) Mono->Di + NBS (excess) Prolonged Time

Caption: Reaction scheme showing the desired mono-bromination and the subsequent di-bromination side reaction.

Troubleshooting Logic

G Start Experiment Complete CheckPurity Analyze Crude Product (TLC, GC, NMR) Start->CheckPurity HighDiBromo High Di-bromination? CheckPurity->HighDiBromo LowConversion Low Conversion? HighDiBromo->LowConversion No TroubleshootDiBromo Troubleshoot Di-bromination: - Check NBS stoichiometry - Reduce reaction time - Use portion-wise addition HighDiBromo->TroubleshootDiBromo Yes GoodResult Desired Product (Proceed to Purification) LowConversion->GoodResult No TroubleshootConversion Troubleshoot Low Conversion: - Check initiator activity - Optimize temperature/light - Degas solvent LowConversion->TroubleshootConversion Yes ReductiveWorkup Consider Reductive Workup (Diethyl Phosphite) TroubleshootDiBromo->ReductiveWorkup

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Combine Starting Material & Anhydrous Solvent Degas Degas with Inert Gas Prep->Degas AddReagents Add NBS (1.05 eq) & Initiator Degas->AddReagents Reflux Heat to Reflux AddReagents->Reflux Monitor Monitor by TLC/GC Reflux->Monitor Cool Cool to RT & Filter Monitor->Cool Wash Aqueous Washes Cool->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography or Recrystallization Dry->Purify

Caption: A step-by-step workflow for the selective mono-bromination experiment.

References

Minimizing ring bromination side reactions in benzylic bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzylic bromination. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize undesired ring bromination side reactions and optimize your synthesis of benzylic bromides.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aromatic ring bromination during a benzylic bromination reaction?

A1: Aromatic ring bromination is an electrophilic aromatic substitution reaction, which competes with the desired free-radical benzylic bromination.[1][2] The primary causes for its occurrence include:

  • High Bromine Concentration: Using molecular bromine (Br₂) directly can lead to electrophilic attack on the electron-rich aromatic ring.[1][3] Reagents like N-bromosuccinimide (NBS) are preferred because they maintain a very low, steady-state concentration of Br₂.[3][4]

  • Presence of Lewis Acids: Traces of acid (like HBr, which is a byproduct of the reaction) can catalyze electrophilic ring bromination.[5][6]

  • Electron-Rich Aromatic Rings: Substrates with electron-donating groups (e.g., -OCH₃, -OH, -NR₂) are highly activated towards electrophilic attack and are more susceptible to ring bromination.[5][7]

  • Polar Solvents: Polar solvents can stabilize the charged intermediates (like the sigma complex) involved in electrophilic aromatic substitution, potentially favoring this pathway.

Q2: Which brominating agent is most effective for selective benzylic bromination?

A2: N-bromosuccinimide (NBS) is the most widely used and recommended reagent for selective benzylic bromination.[1][2][8] Its key advantage is that it provides a low, constant concentration of molecular bromine through its reaction with trace amounts of HBr generated during the reaction.[3][9] This low concentration favors the free-radical pathway required for benzylic substitution while suppressing the competing electrophilic addition to the aromatic ring.[1][3] Other reagents like bromotrichloromethane (BrCCl₃) have also been used, particularly for electron-rich substrates in photochemical flow setups.[7]

Q3: What is the role of a radical initiator or light in this reaction?

A3: Benzylic bromination proceeds via a free-radical chain mechanism. This process must be initiated by generating a small number of bromine radicals.[4][10] This is achieved in two main ways:

  • Radical Initiators: Chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used.[8][11] When heated, these molecules decompose to form radicals, which then start the chain reaction.[10][11]

  • Light (Photochemical Initiation): UV or visible light provides the energy to cause homolytic cleavage of the Br-Br bond (or N-Br bond in NBS), generating the initial bromine radicals needed to start the reaction.[12][13][14] Photochemical methods, especially in continuous flow, can offer high selectivity and control.[13][15]

Q4: How does solvent choice impact the selectivity between benzylic and ring bromination?

A4: The choice of solvent is critical. Non-polar, aprotic solvents are generally preferred as they disfavor the formation of ionic intermediates required for electrophilic ring bromination.

  • Classical Solvents: Carbon tetrachloride (CCl₄) has been traditionally used with great success due to its inertness and non-polar nature.[8][16] However, due to its toxicity and environmental concerns, it has been largely phased out.[2][17]

  • Modern Alternatives: Less toxic solvents like acetonitrile, 1,2-dichlorobenzene, or even solvent-free conditions have been shown to be effective.[17][18][19] Studies have shown that acetonitrile can improve yields and reproducibility compared to chlorinated solvents.[13][17] Supercritical carbon dioxide has also been explored as an environmentally benign alternative.[20]

Q5: My substrate is highly activated (e.g., contains a methoxy group). How can I prevent ring bromination?

A5: For electron-rich substrates, selectivity is a major challenge. The following strategies can be employed:

  • Use NBS: Strictly use NBS instead of Br₂ to keep bromine concentration minimal.[3]

  • Photochemical Conditions: Light-induced reactions, often performed at lower temperatures, can enhance selectivity for the radical pathway over the ionic pathway.[13][21]

  • Radical Scavengers (in moderation): While counterintuitive, the addition of a radical scavenger like TEMPO has been shown in some specific cases to suppress certain side reactions, although it can also inhibit the desired reaction if not used carefully.[22]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction time, temperature, and mixing, which can significantly improve selectivity for highly reactive substrates.[7][12][14]

Troubleshooting Guide

Problem: Significant amount of ring-brominated byproduct detected.

This is the most common issue, indicating that the electrophilic aromatic substitution pathway is competing with the desired free-radical benzylic bromination.

Troubleshooting_Ring_Bromination start Problem: Significant Ring Bromination q1 Are you using NBS? start->q1 s1_yes Switch to NBS. Avoid using Br₂ directly. q1->s1_yes No s1_no Proceed to check initiator. q1->s1_no Yes q2 Is a radical initiator (AIBN/BPO) or light source being used? s1_no->q2 s2_yes Ensure initiator is active and light source is functional/correct wavelength. q2->s2_yes Yes s2_no Add a radical initiator or use UV/Visible light. This is essential for the free-radical pathway. q2->s2_no No q3 What solvent are you using? s2_yes->q3 s3_polar Switch to a non-polar, aprotic solvent like cyclohexane, MeCN, or 1,2-dichlorobenzene. q3->s3_polar Polar s3_nonpolar Proceed to check for acid contamination. q3->s3_nonpolar Non-polar q4 Is there potential for acid contamination (e.g., from old NBS)? s3_nonpolar->q4 s4_yes Recrystallize NBS from water before use. Add a non-nucleophilic base like CaCO₃ or 2,6-lutidine. q4->s4_yes Yes s4_no Consider reaction temperature. q4->s4_no No q5 Is the reaction temperature too high? s4_no->q5 s5_yes Lower the temperature. For photochemical reactions, consider running at 0 °C to room temperature. q5->s5_yes Potentially Reaction_Pathways cluster_0 Desired Pathway: Free Radical Substitution cluster_1 Side Reaction: Electrophilic Aromatic Substitution Toluene_FR Toluene Benzyl_Radical Benzyl Radical (Resonance Stabilized) Toluene_FR->Benzyl_Radical + Br• - HBr Br_Radical Br• Benzyl_Bromide Benzylic Bromide (Product) Benzyl_Radical->Benzyl_Bromide + Br₂ - Br• Br2_FR Br₂ Br2_FR->Br_Radical Initiator (Light or Heat) Toluene_EAS Toluene Sigma_Complex Sigma Complex (Wheland Intermediate) Toluene_EAS->Sigma_Complex + Br₂ (Lewis Acid catalyst) Br2_EAS Br₂ Ring_Bromide Ring Bromide (Byproduct) Sigma_Complex->Ring_Bromide - H⁺ start Reactants start->Toluene_FR start->Toluene_EAS Decision_Tree start Select Benzylic Bromination Conditions q1 Substrate contains strong electron-donating groups (e.g., -OMe, -NR₂)? start->q1 path_activated Highly Activated Substrate q1->path_activated Yes path_neutral_deactivated Neutral or Deactivated Substrate q1->path_neutral_deactivated No rec1 Use Photochemical Method (Low Temperature, e.g., 0-20 °C) + NBS in a non-polar solvent. Consider flow chemistry for maximum control. path_activated->rec1 rec2 Standard Conditions: NBS + AIBN/BPO initiator in a non-polar solvent (e.g., MeCN, CCl₄, cyclohexane) at reflux. path_neutral_deactivated->rec2

References

Optimizing reaction conditions for the synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the standard laboratory method for synthesizing this compound?

The most common and established method is the free-radical bromination of the benzylic methyl group of 4-fluoro-2-methoxytoluene. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄) or a safer alternative such as acetonitrile. The reaction requires a radical initiator, which can be a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation via UV light.[1]

Q2: What are the key reagents and their roles in this synthesis?

  • 4-fluoro-2-methoxytoluene: The starting material containing the methyl group that will be brominated.

  • N-Bromosuccinimide (NBS): The brominating agent. It provides a low, constant concentration of bromine radicals, which favors the desired benzylic bromination over other side reactions.[2]

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide: Radical initiators that, upon heating, decompose to form radicals that initiate the chain reaction. Alternatively, UV light can be used for photochemical initiation.[1]

  • Solvent (e.g., Carbon Tetrachloride, Acetonitrile): A non-polar or suitable solvent to dissolve the reactants and facilitate the reaction. Acetonitrile is a safer alternative to CCl₄.[3]

Q3: What are the main potential side reactions to be aware of?

The primary side reactions include:

  • Di-bromination: Formation of 1-(dibromomethyl)-4-fluoro-2-methoxybenzene due to over-bromination.[1]

  • Ring Bromination: Electrophilic aromatic substitution on the electron-rich benzene ring, which is more likely in the presence of polar solvents or acidic impurities.[1][4]

Q4: What is the recommended work-up and purification procedure?

A typical work-up involves cooling the reaction mixture, filtering off the solid succinimide byproduct, and washing the filtrate with an aqueous solution (e.g., sodium bicarbonate or sodium thiosulfate) to remove any remaining HBr or unreacted bromine. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive radical initiator (AIBN or benzoyl peroxide). 2. Insufficient initiation energy (temperature too low for thermal initiation, or inadequate UV light intensity). 3. Presence of radical inhibitors (e.g., oxygen). 4. Poor quality of reagents (NBS or solvent).1. Use a fresh or properly stored radical initiator. 2. Ensure the reaction temperature is appropriate for the chosen initiator (typically 70-80 °C for AIBN) or increase the intensity of the UV light source.[2] 3. Degas the solvent by bubbling nitrogen or argon through it before the reaction. 4. Use high-purity, anhydrous reagents.
Formation of Di-brominated Byproduct 1. Excess of N-Bromosuccinimide (NBS). 2. Prolonged reaction time.1. Use a molar ratio of the starting material to NBS of approximately 1:1 to 1:1.05.[2][3] 2. Monitor the reaction progress closely by TLC or GC and stop the reaction once the starting material is consumed.
Significant Ring Bromination 1. Use of a polar solvent. 2. Absence or inactivity of the radical initiator. 3. Presence of acidic impurities.1. Use a non-polar solvent like carbon tetrachloride or cyclohexane. If using a slightly more polar solvent like acetonitrile, ensure radical initiation is efficient.[4] 2. Confirm that the radical initiator is active and present in a sufficient amount. 3. Use high-purity reagents and consider adding a non-nucleophilic base to scavenge any acid.
Difficulty in Product Purification 1. Similar polarity of the product and byproducts/starting material. 2. Thermal instability of the product.1. For column chromatography, use a long column and a shallow solvent gradient to improve separation. 2. Consider recrystallization from a suitable solvent system. 3. Avoid excessive heating during solvent removal and purification.

Data Presentation: Optimized Reaction Conditions

Parameter Recommended Condition Notes
Starting Material 4-fluoro-2-methoxytoluene1.0 equivalent
Brominating Agent N-Bromosuccinimide (NBS)1.05 - 1.1 equivalents[1]
Radical Initiator AIBN or Benzoyl Peroxide0.02 - 0.1 equivalents
Solvent Carbon Tetrachloride (CCl₄) or AcetonitrileAnhydrous
Temperature Reflux (dependent on solvent, e.g., ~77°C for CCl₄)For thermal initiation[1]
Initiation (alternative) UV lamp (e.g., household compact fluorescent lamp)For photochemical initiation[3]
Reaction Time 1 - 6 hoursMonitor by TLC or GC[1]
Atmosphere Inert (Nitrogen or Argon)To prevent inhibition by oxygen
Typical Yield 70 - 90%Dependent on scale and optimization[1]

Experimental Protocol

Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 4-fluoro-2-methoxytoluene (1.0 eq) in anhydrous carbon tetrachloride (or acetonitrile).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

  • Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere. If using photochemical initiation, irradiate the flask with a suitable UV lamp.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of the solvent.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hexane) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.

Mandatory Visualization

G start Start Synthesis of This compound reaction Benzylic Bromination: 4-fluoro-2-methoxytoluene + NBS + Initiator start->reaction monitor Monitor Reaction Progress (TLC/GC) reaction->monitor complete Reaction Complete? monitor->complete workup Work-up and Purification complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No product Pure Product workup->product low_conversion Low Conversion troubleshoot->low_conversion side_products Side Products (Di-bromination/Ring Bromination) troubleshoot->side_products check_initiator Check Initiator/Energy low_conversion->check_initiator check_reagents Check Reagent Stoichiometry/ Purity/Solvent side_products->check_reagents check_initiator->reaction check_reagents->reaction

Caption: Workflow for the synthesis and optimization of this compound.

References

Technical Support Center: Purification of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene via recrystallization.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I've dissolved my crude this compound and allowed the solution to cool, but no crystals have formed. What should I do?

A1: This is a common issue, often caused by either supersaturation or using too much solvent.[1][2]

  • Induce Crystallization: A supersaturated solution may need a nucleation site to begin crystallization.[2] Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[1][2][3] Alternatively, if you have a small amount of the pure compound, add a "seed" crystal to the solution.[1][2]

  • Reduce Solvent Volume: You may have used too much solvent, meaning the solution is not saturated enough for crystals to form even when cold.[1][2][4] Gently heat the solution again to boil off some of the solvent, then allow it to cool slowly once more.[2][3][4]

Q2: My compound is separating as an oil instead of forming solid crystals. How can I fix this?

A2: "Oiling out" occurs when the solid melts in the hot solvent and fails to crystallize upon cooling, often because the solution is too concentrated or cools too quickly.[2] This can also be an issue if the compound is significantly impure.[2]

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional hot solvent to slightly decrease the saturation.[2]

  • Ensure the solution cools as slowly as possible. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask to slow heat loss.[2] Very slow cooling favors the formation of crystals over oil.[2]

Q3: My final yield of pure crystals is very low. What are the likely causes?

A3: A low yield can result from several factors during the process:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most common reason for low recovery, as a significant amount of the compound will remain dissolved in the mother liquor.[1][2][4]

  • Premature Crystallization: If crystals form in the hot filtration step (if performed), product will be lost. Ensure the solution and filtration apparatus are kept hot.

  • Incomplete Crystallization: Cooling the solution for too short a time or not cooling it to a low enough temperature can leave a substantial amount of product in the solution.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of your product.[1]

Q4: What is a suitable recrystallization solvent for this compound?

A4: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold. For fluorinated aromatic compounds, common solvent systems include alcohols (ethanol, isopropanol), often mixed with water as an anti-solvent, or mixtures of ethers and hydrocarbons (e.g., diethyl ether/hexanes, ethyl acetate/hexanes).[5][6] It is always best to perform small-scale solubility tests to determine the optimal solvent or solvent pair before proceeding with the bulk recrystallization.[1]

Data and Physical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 886498-51-7[7]
Molecular Formula C₈H₈BrFO[7]
Molecular Weight 219.05 g/mol [7][8]
Appearance Solid (typical)
Purity (Typical) ≥95%[7]

Table 2: Illustrative Purification Data

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Purity (by HPLC/GC) ~90%>99%
Appearance Off-white to yellowish solidWhite crystalline solid
Melting Point Range Broad (e.g., 5-8 °C range)Sharp (e.g., 1-2 °C range)

Experimental Protocol: Single Solvent Recrystallization

This is a general methodology and may require optimization based on the specific impurities present.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., isopropanol).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring.

    • Continue adding small portions of hot solvent until the solid just completely dissolves.[1] Avoid adding an excess of solvent to ensure a good recovery.[1][2]

  • Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.[3]

  • Crystallization:

    • Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature.[1][3] Rapid cooling can trap impurities.[3]

    • Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[3]

  • Collection of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining impurities.[1][3] Using solvent that is not cold will dissolve the product and reduce the yield.[1]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be placed in a desiccator.

Visual Guides

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in minimum hot solvent start->dissolve impurities Insoluble impurities present? dissolve->impurities hot_filter 2. Hot Gravity Filtration impurities->hot_filter Yes cool 3. Cool Slowly to form crystals impurities->cool No hot_filter->cool filter 4. Vacuum Filtration to collect crystals cool->filter wash 5. Wash with ice-cold solvent filter->wash dry 6. Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Problem Occurred no_crystals No Crystals Formed Upon Cooling start->no_crystals A oiling_out Product 'Oiled Out' start->oiling_out B low_yield Yield is Poor start->low_yield C induce Action: Scratch flask or add seed crystal no_crystals->induce reheat_add Action: Reheat, add a small amount more solvent oiling_out->reheat_add check_solvent Cause: Too much solvent used? Cause: Washed with too much or warm solvent? low_yield->check_solvent still_no_crystals Still no crystals? induce->still_no_crystals evaporate Cause: Too much solvent Action: Boil off some solvent and re-cool still_no_crystals->evaporate Yes cool_slowly Action: Ensure very slow cooling reheat_add->cool_slowly

References

Technical Support Center: HPLC Purity Analysis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purity analysis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene.

Experimental Protocol: HPLC Purity Analysis

A reversed-phase HPLC method is proposed for the purity analysis of this compound. This method is designed to separate the main compound from potential impurities.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol

Workflow for HPLC Purity Analysis

Workflow for HPLC purity analysis. prep Sample Preparation (1 mg/mL in Methanol) setup HPLC System Setup & Equilibration prep->setup inject Sample Injection (10 µL) setup->inject run Gradient Elution & Data Acquisition inject->run process Data Processing (Peak Integration) run->process calculate Purity Calculation (Area %) process->calculate

Caption: Workflow for HPLC purity analysis.

Troubleshooting Guides

This section addresses common issues encountered during HPLC analysis.

Problem: Peak Tailing

  • Question: My peaks are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing, where the latter half of the peak is broader, can be caused by several factors.[1][2] Common causes include secondary interactions between the analyte and the stationary phase, especially with basic compounds, and issues with the mobile phase or column.[1][2]

    Table 2: Troubleshooting Peak Tailing

Potential CauseSolution
Silanol Interactions Ionized silanols on silica-based columns can interact with basic analytes, causing tailing.[3] Lowering the mobile phase pH (e.g., to pH ≤ 3) can suppress this interaction.[1] Using an end-capped column can also minimize these secondary interactions.[2]
Mobile Phase pH If the mobile phase pH is close to the analyte's pKa, it can lead to inconsistent ionization and peak tailing.[3] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Column Contamination or Degradation Sample matrix can build up on the column frit or packing material, leading to tailing.[4] Flushing the column with a strong solvent may help.[5] If the column is old or performance does not improve after cleaning, it should be replaced.[5]
Mass or Volume Overload Injecting a sample that is too concentrated or too large in volume can cause peak distortion.[4] Try injecting a less concentrated solution or a smaller volume.[4]

Troubleshooting Logic for Peak Tailing

Troubleshooting Logic for Peak Tailing. start Peak Tailing Observed check_overload Reduce Sample Concentration/Volume start->check_overload First, rule out overload check_ph Adjust Mobile Phase pH check_overload->check_ph No improvement resolved Problem Resolved check_overload->resolved Tailing improves clean_column Flush Column with Strong Solvent check_ph->clean_column No improvement check_ph->resolved Tailing improves replace_column Replace Column clean_column->replace_column No improvement clean_column->resolved Tailing improves replace_column->resolved Tailing improves

Caption: Troubleshooting Logic for Peak Tailing.

Problem: Ghost Peaks

  • Question: I am seeing unexpected peaks ("ghost peaks") in my chromatogram, even in blank runs. What is the source of these peaks?

  • Answer: Ghost peaks are extraneous peaks that do not originate from the injected sample.[6] They can arise from contamination in the mobile phase, the HPLC system, or from carryover from previous injections.[6][7]

    Table 3: Troubleshooting Ghost Peaks

Potential CauseSolution
Mobile Phase Contamination Impurities in solvents, even in HPLC-grade reagents, can cause ghost peaks.[7][8] Prepare fresh mobile phase daily using high-purity solvents and filter them before use.[6]
System Contamination Residual impurities from previous samples can linger in the injector, tubing, or detector.[7][9] Regularly flush the system with a strong solvent.[9]
Carryover Residue from a previous injection can appear in subsequent runs.[6] Optimize the needle wash solvent and consider running a blank after each sample.[6]
Column Contamination Contaminants from previous samples can accumulate on the column.[9] Flushing the column or using a guard column can help.[9]

Problem: Baseline Noise or Drift

  • Question: My baseline is noisy or drifting. What are the common causes and solutions?

  • Answer: Baseline noise refers to irregular fluctuations, while drift is a gradual shift in the baseline.[10] These issues can be caused by the mobile phase, detector, or environmental factors.[10][11]

    Table 4: Troubleshooting Baseline Noise and Drift

Potential CauseSolution
Air Bubbles in the System Insufficiently degassed mobile phase can introduce air bubbles, leading to baseline noise.[11][12] Thoroughly degas the mobile phase and purge the pump.[11]
Contaminated Mobile Phase Impurities in the mobile phase can cause a noisy or drifting baseline.[13][14] Use high-purity solvents and prepare fresh mobile phase.[10][14]
Detector Lamp Issues An aging or failing detector lamp can cause baseline noise.[13][15] Check the lamp's energy and replace it if necessary.[15]
Temperature Fluctuations Unstable column or mobile phase temperature can lead to baseline drift.[13] Use a column oven and ensure the mobile phase is at a stable temperature.[13]
Pump Malfunction Worn pump seals or faulty check valves can cause pressure fluctuations and a pulsating baseline.[12] Regular pump maintenance is crucial.[10]

Frequently Asked Questions (FAQs)

  • Q1: Why is purity analysis important in drug development?

    • A1: Purity analysis is critical for ensuring the safety and efficacy of pharmaceutical products.[16][17] Impurities can have unintended pharmacological effects or be toxic.[18] Regulatory agencies require thorough impurity profiling.

  • Q2: How do I choose the right HPLC column for my analysis?

    • A2: Column selection depends on the properties of your analyte. For many small molecules like this compound, a C18 column is a good starting point as it separates compounds based on hydrophobicity.[19] The choice of stationary phase significantly influences the selectivity of the separation.[18]

  • Q3: What is the purpose of a guard column?

    • A3: A guard column is a short, disposable column placed before the analytical column. Its purpose is to protect the analytical column from contaminants and strongly retained compounds in the sample, thereby extending the lifetime of the more expensive analytical column.[10]

  • Q4: When should I use a gradient elution versus an isocratic elution?

    • A4: Isocratic elution uses a constant mobile phase composition and is suitable for simple samples with a few components. Gradient elution, where the mobile phase composition changes over time, is used for complex samples with components that have a wide range of polarities.[20] This allows for the elution of all components in a reasonable time with good resolution.[20]

  • Q5: How can I improve the resolution between two closely eluting peaks?

    • A5: To improve resolution, you can try several approaches:

      • Optimize the mobile phase: Adjusting the solvent strength or pH can alter the selectivity.[18]

      • Change the column: Using a column with a different stationary phase or a longer column can improve separation.[2]

      • Adjust the flow rate: Lowering the flow rate can sometimes increase efficiency.[21]

      • Modify the temperature: Changing the column temperature can affect the selectivity of the separation.[21]

References

Technical Support Center: Purification of Bromination Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing the succinimide byproduct from bromination reactions involving N-bromosuccinimide (NBS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Issue 1: Succinimide remains in the organic layer after an aqueous wash.

  • Possible Cause: Insufficient washing or unfavorable partitioning of succinimide. While succinimide is water-soluble, multiple extractions may be necessary to remove it effectively from an organic solvent.[1][2][3]

  • Solution:

    • Increase the number of aqueous washes: Perform at least three washes with deionized water.

    • Use a dilute basic wash: Wash the organic layer with a 5% sodium bicarbonate solution. This can help to deprotonate any related acidic impurities, increasing their solubility in the aqueous layer.[4][5]

    • Follow with a brine wash: A final wash with a saturated sodium chloride (brine) solution will help to remove residual water from the organic layer before drying.[4][6]

Issue 2: Succinimide co-elutes with the desired product during silica gel column chromatography.

  • Possible Cause: The polarity of the product is too similar to that of succinimide, a polar molecule.[4][7]

  • Solutions:

    • Optimize the solvent system: Systematically vary the polarity of the eluent. A less polar solvent system might allow the desired product to elute while the more polar succinimide is retained on the column. Common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and hexane.[8][9]

    • Consider reverse-phase chromatography: If normal-phase chromatography fails, reverse-phase high-performance liquid chromatography (HPLC) can be a highly effective alternative for separating compounds based on hydrophobicity.[4][7]

    • Pre-wash the crude mixture: Before loading the column, perform an aqueous workup as described in Issue 1 to remove the majority of the succinimide.

Issue 3: The final product, a solid, is still contaminated with succinimide after initial purification.

  • Possible Cause: The initial purification method was not sufficient to achieve high purity.

  • Solution:

    • Recrystallization: This is often the most effective method for purifying solid compounds.[4] The ideal recrystallization solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while succinimide remains in the mother liquor upon cooling.[4][10] Water can be an excellent solvent for this purpose due to the significant difference in succinimide's solubility at different temperatures.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing succinimide byproduct?

The primary methods for removing succinimide are aqueous extraction, recrystallization, and column chromatography. The choice of method depends on the properties of the desired product, such as its solubility, polarity, and physical state (solid or liquid).[4]

Q2: How can I confirm that all the succinimide has been removed?

Several analytical techniques can be used to verify the purity of your product and ensure the complete removal of succinimide. These include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is a powerful tool for separating the product from byproducts.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides confirmation of the impurity's identity by its mass.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for identifying the presence of succinimide in the final product.[4]

Q3: Is it possible to remove succinimide by precipitation?

Yes, in some cases. If your desired product is soluble in a solvent in which succinimide is poorly soluble (e.g., hexane or chloroform), you can often precipitate the succinimide and remove it by filtration or centrifugation.[5][12]

Data Presentation

Table 1: Solubility of Succinimide in Various Solvents

SolventTemperatureSolubility
WaterCold1 g in 5 mL[11]
WaterRoom Temperature1 g in 3 mL[11]
WaterBoiling1 g in 0.7 mL[11]
MethanolCold1 g in 30 mL[11]
MethanolRoom Temperature1 g in 24 mL[11]
MethanolHot1 g in 5 mL[11]
Ethanol-Soluble[1][2]
Ether-Insoluble[1][2]
Chloroform-Insoluble[1][2]

This table summarizes the solubility of succinimide in common laboratory solvents, providing a basis for selecting appropriate purification methods.

Experimental Protocols

Protocol 1: Aqueous Workup for Succinimide Removal

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.[4]

  • Water Wash: Add an equal volume of deionized water, shake the funnel vigorously, and allow the layers to separate. Drain the lower aqueous layer.[4]

  • Basic Wash: Add an equal volume of 5% aqueous sodium bicarbonate solution to the organic layer. Shake and separate the layers as before. This step is particularly useful for removing any N-hydroxysuccinimide byproduct.[4]

  • Repeat Water Wash: Perform one more wash with deionized water.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove most of the dissolved water from the organic phase.[4][6]

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).[4]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product, now with significantly reduced succinimide content.[4]

Protocol 2: Recrystallization for Purifying Solid Products

  • Solvent Selection: Choose a solvent in which your product has low solubility at low temperatures and high solubility at high temperatures. Based on the data, water is a good starting point for many compounds when succinimide is the primary impurity.[10][11]

  • Dissolution: In a flask, add the minimum amount of boiling solvent to your crude solid product until it is completely dissolved.[10]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.[10]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Flash Column Chromatography

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system that provides good separation between your product and succinimide.[8]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Do not let the column run dry.[8]

  • Sample Loading: Dissolve the crude product (pre-purified by an aqueous wash for best results) in a minimal amount of a volatile solvent and adsorb it onto a small amount of silica gel. Carefully add this dry sample to the top of the packed column.[8]

  • Elution: Add the mobile phase and apply gentle pressure to begin eluting the compounds.[8]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[8]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[8]

Visualizations

experimental_workflow_aqueous_wash cluster_start Start cluster_process Aqueous Wash Protocol cluster_end Result crude_mixture Crude Reaction Mixture dissolve Dissolve in Organic Solvent crude_mixture->dissolve wash_water1 Wash with Deionized Water dissolve->wash_water1 Separatory Funnel wash_bicarb Wash with 5% NaHCO3 Solution wash_water1->wash_bicarb wash_water2 Wash with Deionized Water wash_bicarb->wash_water2 wash_brine Wash with Brine wash_water2->wash_brine dry Dry over Anhydrous Agent wash_brine->dry concentrate Concentrate dry->concentrate purified_product Purified Product concentrate->purified_product

Caption: Workflow for removing succinimide using an aqueous wash protocol.

logical_relationship_troubleshooting cluster_solid Solid Product cluster_liquid_or_dissolved Liquid or Dissolved Product start Succinimide Contamination in Bromination Product recrystallization Recrystallization start->recrystallization wash_before_recrystallization Aqueous Wash (Optional Pre-step) start->wash_before_recrystallization aqueous_wash Aqueous Wash start->aqueous_wash column_chromatography Column Chromatography start->column_chromatography end Pure Product recrystallization->end wash_before_recrystallization->recrystallization aqueous_wash->column_chromatography If co-elution occurs aqueous_wash->end If sufficient column_chromatography->end

Caption: Troubleshooting logic for selecting a purification method.

References

Technical Support Center: Synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low yields in this benzylic bromination reaction.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, their probable causes, and recommended solutions.

Question: My reaction shows low or no conversion of the starting material, 4-fluoro-2-methoxytoluene. What are the likely causes?

Low or no conversion is a common issue that typically points to problems with the initiation of the radical reaction.

  • Inactive Radical Initiator: The chemical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), can degrade over time.

    • Solution: Use a fresh, properly stored batch of the radical initiator.

  • Insufficient Initiation Energy: For photochemical initiation, the light source may be inadequate. For thermal initiation, the temperature might be too low.

    • Solution (Photochemical): Ensure your UV lamp has the correct wavelength and sufficient intensity. Position the lamp as close to the reaction vessel as safely possible.

    • Solution (Thermal): Confirm that the reaction mixture reaches the required reflux temperature for the chosen solvent to ensure homolytic cleavage of the initiator.

  • Presence of Radical Inhibitors: Oxygen from the air is a potent radical scavenger and can inhibit the chain reaction.

    • Solution: Degas the solvent before use by bubbling an inert gas (e.g., nitrogen or argon) through it. Maintain an inert atmosphere over the reaction mixture throughout the experiment.

Question: I am observing a significant amount of a di-brominated byproduct, 1-(Dibromomethyl)-4-fluoro-2-methoxybenzene. How can I minimize its formation?

The formation of the di-bromo byproduct is a result of the desired product competing with the starting material for the brominating agent.

  • Excess of N-Bromosuccinimide (NBS): Using too much NBS increases the likelihood of a second bromination event.

    • Solution: Use a stoichiometric amount or only a slight excess of NBS (e.g., 1.05-1.1 equivalents).

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed will favor di-bromination.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the 4-fluoro-2-methoxytoluene is consumed.

Question: My main side product appears to be from bromination on the aromatic ring. Why is this happening and how can I prevent it?

Ring bromination is a competing electrophilic aromatic substitution reaction. This is particularly problematic for electron-rich aromatic rings, such as the methoxy-substituted benzene in this synthesis.

  • Polar Solvents: Polar solvents can promote ionic pathways, favoring electrophilic aromatic substitution over the desired radical pathway.

    • Solution: Use non-polar solvents like carbon tetrachloride (CCl₄), cyclohexane, or trifluorotoluene.[1]

  • Presence of Acidic Impurities: Traces of acid can catalyze the electrophilic ring bromination.

    • Solution: Use high-purity, freshly recrystallized NBS. Ensure all glassware is clean and dry.

  • Absence of a Radical Initiator: Without an active radical initiator, the radical pathway is suppressed, and the ionic pathway may dominate.

    • Solution: Double-check that you have added a sufficient amount of a fresh radical initiator.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

With optimized conditions, yields can typically range from 70% to 90%. However, the yield is highly dependent on the reaction conditions, scale, and purity of the reagents.

Q2: Which solvent is best for this reaction?

Traditionally, carbon tetrachloride (CCl₄) has been the solvent of choice for Wohl-Ziegler brominations due to its non-polar nature and ability to facilitate the radical mechanism.[1] However, due to its toxicity and environmental concerns, safer alternatives like cyclohexane, trifluorotoluene, or acetonitrile are now often used.[1] Acetonitrile can be a good option, but for electron-rich systems, care must be taken as polar solvents can sometimes encourage ring bromination.

Q3: Can I use Benzoyl Peroxide (BPO) instead of AIBN as the initiator?

Yes, Benzoyl Peroxide (BPO) is a common alternative to AIBN for initiating radical reactions. They have different decomposition temperatures, so ensure your reaction temperature is appropriate for the chosen initiator.

Q4: How can I effectively purify the final product?

The crude product can be purified by recrystallization or column chromatography on silica gel to remove unreacted starting material, the succinimide byproduct, and any di-brominated or ring-brominated impurities.

Q5: The reaction mixture turned a dark color. Is this normal?

A color change to yellow or orange/brown is often observed due to the formation of bromine in low concentrations, which is part of the reaction mechanism. However, a very dark or black color may indicate decomposition or significant side reactions.

Data Presentation

The choice of solvent and initiator can significantly impact the yield and purity of the product. Below is a summary of expected outcomes based on qualitative and quantitative data from related studies.

SolventInitiatorTypical Yield of Mono-bromo ProductCommon Side ProductsNotes
Carbon Tetrachloride (CCl₄)AIBN or BPOGood to Excellent (Historically preferred)Di-brominationEffective but toxic and environmentally hazardous.
CyclohexaneAIBN or BPOGoodDi-brominationA safer, non-polar alternative to CCl₄.
AcetonitrileAIBN or BPOGood to ExcellentPotential for Ring BrominationCan improve reaction rates, but its polarity may increase the risk of electrophilic aromatic substitution in electron-rich systems.
TrifluorotolueneAIBN or BPOGoodDi-brominationA modern, safer alternative to CCl₄ with similar properties.[1]

Experimental Protocols

Standard Laboratory-Scale Synthesis of this compound

This protocol is a representative procedure for the benzylic bromination of 4-fluoro-2-methoxytoluene.

Materials:

  • 4-fluoro-2-methoxytoluene

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄) or Cyclohexane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen or argon inlet, dissolve 4-fluoro-2-methoxytoluene (1.0 eq) in anhydrous CCl₄ or cyclohexane.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (approx. 0.02 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere. The reaction can be initiated by the heat from the refluxing solvent or with a UV lamp placed near the flask.

  • Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 1-4 hours, indicated by the consumption of the starting material. The solid succinimide byproduct will float to the surface of the CCl₄ when the reaction is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid succinimide and wash the solid with a small amount of the solvent.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_products Products & Byproducts 4-fluoro-2-methoxytoluene 4-fluoro-2-methoxytoluene Product 1-(Bromomethyl)-4-fluoro- 2-methoxybenzene 4-fluoro-2-methoxytoluene->Product Radical Bromination (Wohl-Ziegler) NBS N-Bromosuccinimide (NBS) NBS->Product Initiator AIBN or BPO Initiator->Product Solvent Non-polar Solvent (e.g., CCl4) Solvent->Product Succinimide Succinimide

Caption: Synthesis of the target compound via Wohl-Ziegler bromination.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield cluster_low_conversion Troubleshooting Low Conversion cluster_byproducts Troubleshooting Byproducts Start Low Yield Observed Check_Conversion Check Conversion Rate (TLC/GC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes Good_Conversion Good Conversion, Byproducts Present Check_Conversion->Good_Conversion No Check_Initiator Is Initiator Active? Low_Conversion->Check_Initiator Identify_Byproduct Identify Main Byproduct (NMR/MS) Good_Conversion->Identify_Byproduct Check_Energy Sufficient Energy? (Heat/Light) Check_Initiator->Check_Energy Yes Solution_Initiator Use Fresh Initiator Check_Initiator->Solution_Initiator No Check_Inhibitors Inhibitors Present? (e.g., Oxygen) Check_Energy->Check_Inhibitors Yes Solution_Energy Increase Temp/Light Check_Energy->Solution_Energy No Solution_Inhibitors Degas Solvent/ Use Inert Gas Check_Inhibitors->Solution_Inhibitors Yes Di_Bromination Di-bromination Identify_Byproduct->Di_Bromination Di-bromo Ring_Bromination Ring Bromination Identify_Byproduct->Ring_Bromination Ring-bromo Solution_Di_Bromo Use Stoichiometric NBS & Monitor Reaction Time Di_Bromination->Solution_Di_Bromo Solution_Ring_Bromo Use Non-polar Solvent & Ensure Pure Reagents Ring_Bromination->Solution_Ring_Bromo

Caption: A step-by-step workflow to diagnose and resolve low yield issues.

Logical_Relationships Logical Relationships of Reaction Issues cluster_causes Potential Causes cluster_problems Observed Problems cluster_solutions Solutions Inactive_Initiator Inactive Initiator Low_Conversion Low Conversion Inactive_Initiator->Low_Conversion Excess_NBS Excess NBS Di_Bromination Di-Bromination Excess_NBS->Di_Bromination Polar_Solvent Polar Solvent Ring_Bromination Ring Bromination Polar_Solvent->Ring_Bromination Oxygen_Present Oxygen Present Oxygen_Present->Low_Conversion Prolonged_Time Prolonged Reaction Time Prolonged_Time->Di_Bromination Use_Fresh_Initiator Use Fresh Initiator Low_Conversion->Use_Fresh_Initiator Degas_Solvent Degas Solvent Low_Conversion->Degas_Solvent Use_Stoich_NBS Use Stoichiometric NBS Di_Bromination->Use_Stoich_NBS Monitor_Reaction Monitor Reaction Progress Di_Bromination->Monitor_Reaction Use_NonPolar_Solvent Use Non-Polar Solvent Ring_Bromination->Use_NonPolar_Solvent

Caption: Relationships between causes, problems, and solutions in the synthesis.

References

Technical Support Center: Column Chromatography Purification of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the column chromatography purification of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

For the purification of this compound, silica gel is a commonly used stationary phase. However, due to the potential for degradation of benzyl bromides on acidic silica gel, neutral alumina can be a suitable alternative, especially if stability issues are observed.[1]

Q2: How do I determine the appropriate solvent system for the column?

The ideal solvent system should be determined by thin-layer chromatography (TLC) prior to performing the column chromatography. A good starting point is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent such as ethyl acetate or dichloromethane.[2][3] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product on the TLC plate, as this generally provides good separation on a column.[4]

Q3: My compound appears to be degrading on the column. What can I do?

Degradation of benzyl bromides on silica gel can occur via hydrolysis or oxidation.[1] To mitigate this, consider the following:

  • Use of Alumina: Switching to a neutral or basic alumina stationary phase can prevent acid-catalyzed degradation.[1]

  • Anhydrous Conditions: Ensure that all solvents and the crude material are anhydrous to minimize hydrolysis.

  • Speed: Perform the chromatography as quickly as possible (flash chromatography) to reduce the contact time between the compound and the stationary phase.

Q4: The separation between my product and an impurity is poor. How can I improve it?

Poor separation can be addressed by:

  • Optimizing the Solvent System: A less polar eluent system may improve the separation of benzyl bromide from impurities.[5] Experiment with different solvent ratios or different solvent combinations based on TLC analysis.

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can help to resolve compounds with close Rf values.[4]

  • Column Dimensions: Using a longer, narrower column can increase the theoretical plates and improve separation efficiency.

Q5: How can I visualize the compound on a TLC plate and during fraction collection?

This compound is UV active due to the benzene ring. Therefore, it can be visualized under a UV lamp (typically at 254 nm) where it will appear as a dark spot on a fluorescent TLC plate.[3] For fraction analysis, spotting a small amount from each fraction onto a TLC plate and observing under UV light is an effective way to track the elution of the product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Product does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Product elutes too quickly (with the solvent front) The solvent system is too polar.Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexanes).
Streaking or tailing of the product band The compound is interacting too strongly with the stationary phase.Consider adding a small amount of a slightly more polar solvent to the eluent system. If using silica gel, deactivating it with a small percentage of triethylamine in the eluent can sometimes help for basic compounds, though care should be taken with a benzyl bromide.
The column is overloaded with the sample.Use a larger column or reduce the amount of crude material loaded.
The sample was not loaded in a concentrated band.Dissolve the crude product in a minimal amount of solvent before loading it onto the column.
Co-elution of product with impurities The polarity of the product and impurity are very similar.Optimize the solvent system using various solvent combinations on TLC. A gradient elution might be necessary.[4] Consider using a different stationary phase (e.g., alumina instead of silica gel).[1]
Low recovery of the product The compound may have degraded on the column.Test the stability of your compound on a small amount of silica gel before running the column.[1] If unstable, use a less acidic stationary phase like alumina, or work quickly with fresh solvents.
The product is spread across too many fractions.Collect smaller fractions and carefully analyze each one by TLC to ensure all product-containing fractions are combined.

Experimental Protocol: Column Chromatography Purification

This protocol provides a general methodology for the purification of this compound. The specific parameters should be optimized based on preliminary TLC analysis.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh) or neutral alumina

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes/flasks

  • UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a minimal volume of dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the plate using a pre-determined solvent system (e.g., start with 95:5 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp.

    • Adjust the solvent system polarity to achieve an Rf value of ~0.2-0.3 for the target compound.[4]

  • Column Packing:

    • Secure the column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (~1 cm).

    • Prepare a slurry of silica gel in the initial, least polar solvent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.[6]

  • Sample Loading:

    • Dissolve the crude product in the minimum amount of the initial eluting solvent or a slightly more polar solvent if solubility is an issue.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb completely into the silica gel bed.

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the column, taking care not to disturb the top layer of sand.

    • Begin collecting fractions.

    • If using gradient elution, gradually increase the polarity of the mobile phase.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Isolation of Purified Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data

The following table provides typical parameters for the column chromatography purification. Actual values may vary depending on the scale of the reaction and the purity of the crude material.

Parameter Value
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10)
Typical Rf of Product ~0.25 (in 95:5 Hexane:Ethyl Acetate)
Typical Yield after Purification 70-90% (from crude)
Purity (by GC or HPLC) >95%

Visualizations

Experimental Workflow for Column Chromatography Purification

experimental_workflow Workflow for Column Chromatography Purification prep Preparation tlc TLC Analysis (Determine Solvent System) prep->tlc packing Column Packing (Silica Gel Slurry) prep->packing loading Sample Loading (Concentrated Solution) packing->loading elution Elution & Fraction Collection (Gradient or Isocratic) loading->elution analysis Fraction Analysis (TLC) elution->analysis analysis->elution Continue Elution pooling Combine Pure Fractions analysis->pooling Identify Pure Fractions evaporation Solvent Evaporation (Rotary Evaporator) pooling->evaporation product Purified Product evaporation->product

Caption: A flowchart illustrating the major steps involved in the purification of this compound by column chromatography.

Troubleshooting Logic for Poor Separation

troubleshooting_logic Troubleshooting Poor Separation start Poor Separation Observed check_tlc Review Initial TLC Was separation adequate? start->check_tlc optimize_solvent Optimize Solvent System (Test different polarities/solvents) check_tlc->optimize_solvent No success Improved Separation check_tlc->success Yes, issue is with column technique gradient Implement Gradient Elution optimize_solvent->gradient column_params Adjust Column Parameters (Longer/narrower column) gradient->column_params alt_stationary Consider Alternative Stationary Phase (e.g., Alumina) column_params->alt_stationary alt_stationary->success

References

Technical Support Center: Synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common method for the synthesis of this compound is the free-radical bromination of the benzylic methyl group of 4-fluoro-2-methoxytoluene. This reaction, often referred to as a Wohl-Ziegler bromination, typically utilizes N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane. The reaction requires a radical initiator, which can be a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation via UV light.

Q2: What are the primary impurities I should expect in this synthesis?

The primary impurities encountered during the synthesis of this compound are typically:

  • Unreacted Starting Material: 4-fluoro-2-methoxytoluene may remain if the reaction does not go to completion.

  • Di-brominated Side Product: Over-bromination can lead to the formation of 1-(Dibromomethyl)-4-fluoro-2-methoxybenzene.

  • Ring-brominated Isomers: Electrophilic aromatic substitution can occur, leading to the formation of various bromo-isomers of the starting material or product, such as 3-bromo-4-fluoro-2-methoxytoluene and 5-bromo-4-fluoro-2-methoxytoluene.

Q3: How can I minimize the formation of the di-brominated impurity?

The formation of the di-brominated side product, 1-(Dibromomethyl)-4-fluoro-2-methoxybenzene, is a common issue resulting from over-reaction. To minimize its formation, consider the following:

  • Stoichiometry: Use a strict 1:1 molar ratio of 4-fluoro-2-methoxytoluene to NBS. A slight excess of the starting material can sometimes be beneficial.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed or when the formation of the di-brominated product begins to significantly increase.

  • Controlled Addition: In some cases, slow, portion-wise addition of NBS can help maintain a low concentration of the brominating agent and improve selectivity for mono-bromination.

Q4: What causes ring bromination and how can it be prevented?

Ring bromination is an undesired electrophilic aromatic substitution reaction that can compete with the desired free-radical benzylic bromination. The electron-donating methoxy group on the aromatic ring makes it susceptible to this side reaction. Key factors that promote ring bromination and how to mitigate them are:

  • Polar Solvents: The use of polar solvents can favor ionic reaction pathways. Employ non-polar solvents like cyclohexane or carbon tetrachloride to favor the radical pathway.

  • Absence of a Radical Initiator: Ensure that a sufficient amount of a reliable radical initiator (fresh AIBN or benzoyl peroxide) is used, or that the UV light source for photochemical initiation is effective.

  • Acidic Impurities: Traces of acid can catalyze electrophilic aromatic bromination. Use high-purity reagents and ensure your reaction setup is free of acidic contaminants.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inactive radical initiator.Use a fresh batch of AIBN or benzoyl peroxide.
Insufficient initiation energy.If using photochemical initiation, ensure the UV lamp is at the correct wavelength and intensity. For thermal initiation, confirm the reaction temperature is adequate for the initiator's decomposition.
Presence of radical inhibitors (e.g., oxygen).Degas the solvent prior to the reaction and maintain an inert atmosphere (e.g., nitrogen or argon).
High Levels of Di-brominated Impurity Excess NBS used.Use a 1:1 or slightly less than 1:1 molar ratio of NBS to the starting material.
Prolonged reaction time.Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed.
Significant Ring Bromination Use of a polar solvent.Switch to a non-polar solvent like cyclohexane or CCl₄.
Ineffective radical initiation.Confirm the activity of your radical initiator or the output of your UV lamp.
Presence of acidic impurities.Use high-purity reagents and ensure glassware is clean and dry.
Complex Product Mixture/Difficulty in Purification Multiple side reactions occurring.Re-evaluate the reaction conditions: solvent, temperature, initiator, and stoichiometry.
Co-elution of impurities during chromatography.Optimize the purification method. For column chromatography, try different solvent systems (e.g., gradients of hexane/ethyl acetate or hexane/dichloromethane). For recrystallization, screen various solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 4-fluoro-2-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Cyclohexane or Carbon Tetrachloride (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methoxytoluene (1.0 eq.) in anhydrous cyclohexane.

  • Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

  • Heat the reaction mixture to reflux (approximately 80°C for cyclohexane) and maintain reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of cyclohexane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Protocol 2: GC-MS Analysis for Impurity Profiling

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the components.

GC-MS Parameters (Starting Point for Optimization):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Protocol 3: HPLC Analysis for Impurity Profiling

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

HPLC Parameters (Starting Point for Optimization):

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • Start with 50% B.

    • Linearly increase to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Compounds in CDCl₃

Proton 4-fluoro-2-methoxytoluene This compound 1-(Dibromomethyl)-4-fluoro-2-methoxybenzene (Predicted) 3-Bromo-4-fluoro-2-methoxytoluene (Predicted)
-CH₃ / -CHBr₂ ~2.2 (s)~4.5 (s)~6.7 (s)~2.2 (s)
-OCH₃ ~3.8 (s)~3.9 (s)~3.9 (s)~3.9 (s)
Aromatic-H 6.7-7.0 (m)6.8-7.2 (m)6.9-7.3 (m)6.8 (d), 7.2 (d)

Note: Predicted chemical shifts are based on analogous structures and may vary slightly from experimental values.

Table 2: Expected Mass-to-Charge Ratios (m/z) in EI-MS

Compound Molecular Ion [M]⁺ Key Fragment Ions
This compound 218/220 (due to Br isotopes)139 ([M-Br]⁺), 109 ([M-Br-CH₂O]⁺)
1-(Dibromomethyl)-4-fluoro-2-methoxybenzene 296/298/300 (due to Br₂)217/219 ([M-Br]⁺), 138 ([M-Br₂]⁺)
Ring-brominated Isomers 218/220 (due to Br isotopes)Varies depending on isomer, loss of CH₃ is possible.

Visualizations

Synthesis_and_Side_Reactions Start 4-fluoro-2-methoxytoluene Product This compound Start->Product Benzylic Bromination (Desired Reaction) RingBromo Ring-brominated Isomers (Electrophilic Substitution Impurity) Start->RingBromo Ring Bromination DiBromo 1-(Dibromomethyl)-4-fluoro-2-methoxybenzene (Di-bromination Impurity) Product->DiBromo Over-bromination Reagents NBS, Radical Initiator (e.g., AIBN), hv or Δ

Caption: Synthetic pathway for this compound and major side reactions.

Troubleshooting_Workflow Start Low Yield or High Impurity Level CheckPurity Verify Reagent Purity (NBS, Solvent, Initiator) Start->CheckPurity CheckConditions Review Reaction Conditions (Temperature, Time, Atmosphere) Start->CheckConditions CheckStoichiometry Confirm Stoichiometry (Substrate:NBS Ratio) Start->CheckStoichiometry LowConversion Low Conversion? CheckConditions->LowConversion HighRingBromo High Ring Bromination? CheckConditions->HighRingBromo HighDiBromo High Di-bromination? CheckStoichiometry->HighDiBromo OptimizeInitiation Optimize Initiator/Light Source LowConversion->OptimizeInitiation Yes DegasSolvent Degas Solvent & Use Inert Gas LowConversion->DegasSolvent Yes ReduceNBS Reduce NBS to ~1.0 eq. HighDiBromo->ReduceNBS Yes MonitorReaction Monitor Reaction Closely HighDiBromo->MonitorReaction Yes UseNonPolarSolvent Ensure Non-polar Solvent is Used HighRingBromo->UseNonPolarSolvent Yes CheckInitiatorActivity Confirm Initiator Activity HighRingBromo->CheckInitiatorActivity Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

Effect of radical initiator concentration on benzylic bromination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzylic bromination. This guide provides troubleshooting advice and answers to frequently asked questions, with a specific focus on the critical role of radical initiator concentration.

Troubleshooting Guide

This section addresses common issues encountered during benzylic bromination experiments.

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction has been refluxing for hours, but TLC analysis shows a significant amount of unreacted starting material. What could be the cause?

  • Answer: This issue often points to a problem with the initiation of the radical chain reaction.

    • Insufficient Initiator: The concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) may be too low to generate enough radicals to sustain the chain reaction. While the initiator is catalytic, a certain threshold concentration is necessary.

    • Decomposed Initiator: Radical initiators can degrade over time, especially if not stored correctly. AIBN should be stored in a refrigerator, and benzoyl peroxide should be kept away from heat and light. Using a fresh, pure initiator is recommended.

    • Incorrect Temperature: The reaction temperature must be high enough to cause homolytic cleavage of the initiator. For AIBN, this is typically around 80°C, which is why solvents like carbon tetrachloride (reflux temp 77°C) or acetonitrile (reflux temp 82°C) are effective.[1][2] If the temperature is too low, the rate of initiation will be too slow.

Issue 2: Formation of Multiple Products and Byproducts

  • Question: My crude NMR shows the desired monobrominated product, but also a significant amount of a dibrominated byproduct and other impurities. How can I improve selectivity?

  • Answer: The formation of byproducts is a common challenge.

    • Excess Radical Concentration: An excessively high concentration of radical initiator can lead to a high concentration of bromine radicals. This can increase the rate of termination reactions and potentially lead to side reactions, including polymerization.[3] It is crucial to use only a catalytic amount of the initiator.

    • High Bromine Concentration: The key to selective benzylic bromination with N-Bromosuccinimide (NBS) is maintaining a low, steady concentration of molecular bromine (Br₂).[4][5] If the local concentration of Br₂ becomes too high, electrophilic addition to the aromatic ring can compete with the desired radical substitution. The initiator concentration can influence the overall reaction rate and thus the steady-state concentration of Br₂.

    • Reaction Monitoring: Over-running the reaction can lead to the formation of the dibrominated product. It is advisable to monitor the reaction's progress (e.g., by TLC or GC) and stop it once the starting material is consumed.[6]

Issue 3: Reaction Stalls or Yields are Inconsistent Between Batches

  • Question: I am trying to scale up my reaction, but the yields are much lower and more variable than in my small-scale experiments. I've also noticed some polymer formation. What's happening?

  • Answer: Scale-up issues in radical reactions are often related to heat and mass transfer, which can affect the local concentration of reagents and radicals.

    • Initiator Addition: In large-scale reactions, adding the initiator all at once can create "hot spots" and a burst of radical generation, leading to polymerization and other side reactions.[3] A portion-wise or continuous addition of the initiator (or NBS) can help maintain a controlled, steady reaction rate.[3]

    • Active Brominating Species: In-depth kinetic studies have shown that Br₂ is the active brominating agent.[3] If the initiator and NBS are not added in a controlled manner, there can be periods where the active brominating agent is absent, leading to the formation of polymerized material and lower yields.[3]

Frequently Asked Questions (FAQs)

Q1: Why is a radical initiator necessary for benzylic bromination with NBS?

A radical initiator is required to start the free-radical chain reaction. The reaction proceeds via a radical mechanism where a bromine radical (Br•) abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical.[7][8] The initiator, such as AIBN or benzoyl peroxide, decomposes upon heating or irradiation to produce initial radicals, which then propagate the chain.[9]

Q2: What are the most common radical initiators for this reaction?

The most common initiators are azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO).[1] The choice depends on the reaction solvent and desired temperature, as they have different decomposition rates at different temperatures.

Q3: How does the initiator work in the context of the overall mechanism?

The process begins with the initiation step, where the initiator (I) decomposes to form two radicals (2 R•). One of these radicals can then react with HBr (present in trace amounts or generated in situ) to produce a bromine radical (Br•). The bromine radical then enters the propagation cycle, abstracting a benzylic hydrogen to form a stable benzylic radical. This benzylic radical then reacts with molecular bromine (Br₂) to form the final product and another bromine radical, which continues the chain.[5][10] NBS serves as a source to provide a constant, low concentration of Br₂.[4]

Q4: Can light be used instead of a chemical initiator?

Yes, UV or visible light can be used to initiate the reaction.[11][12] Light provides the energy for the homolytic cleavage of the N-Br bond in NBS or trace amounts of Br₂, generating the necessary bromine radicals to start the chain reaction.[12] This photochemical activation can be a safer and greener alternative to chemical initiators.[12]

Quantitative Data: Effect of AIBN Concentration

The concentration of the radical initiator has a direct impact on reaction yield. An optimal concentration exists beyond which there is no significant benefit.

Table 1: Effect of AIBN Concentration on the Yield of Benzylic Bromination

EntryAIBN (equivalents)NBS (equivalents)Yield (%)
10.011.2533
20.021.2558
30.041.2581
40.041.5088
50.042.0090
60.102.0091
70.302.0091

Data summarized from a study on the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester in 1,2-dichlorobenzene at 80°C.[13] As shown, the yield increased significantly as AIBN was increased from 0.01 to 0.04 equivalents.[13] However, increasing the initiator concentration beyond 0.04 equivalents provided no substantial improvement in yield.[13]

Experimental Protocols

General Protocol for Benzylic Bromination using AIBN

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: Ensure the substrate is pure and the solvent is anhydrous.[14] Using freshly recrystallized NBS can minimize side reactions.[14]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the benzylic substrate (1.0 eq.).

  • Solvent and Reagents: Add a suitable solvent (e.g., acetonitrile or 1,2-dichlorobenzene) under an inert atmosphere (e.g., nitrogen or argon).[11][13]

  • Addition of NBS and Initiator: Add N-Bromosuccinimide (NBS) (1.05–1.2 eq.) and the radical initiator AIBN (0.02–0.1 eq.).

  • Reaction Conditions: Heat the mixture to reflux (typically ~80°C) with vigorous stirring. The reaction progress should be monitored by a suitable method (e.g., TLC, GC, or NMR).[6] The reaction often changes color, from colorless to red-brown and then to a pale yellow upon completion.[6]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

    • The succinimide byproduct will precipitate and can be removed by vacuum filtration.[2]

    • Transfer the filtrate to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure benzylic bromide.

Visualizations

The following diagrams illustrate key logical and mechanistic pathways related to benzylic bromination.

TroubleshootingWorkflow start_node Problem Observed issue_node Low Yield or Incomplete Reaction start_node->issue_node cause_node cause_node issue_node->cause_node Potential Cause? solution_node1 ACTION: Increase AIBN/BPO to 0.02-0.1 eq. cause_node->solution_node1 [Initiator conc. too low] solution_node2 ACTION: Use fresh, properly stored initiator. cause_node->solution_node2 [Initiator decomposed] solution_node3 ACTION: Ensure reaction temp. is sufficient for initiator decomposition. cause_node->solution_node3 [Temp. too low] solution_node solution_node check_node Re-run reaction and monitor progress. solution_node1->check_node solution_node2->check_node solution_node3->check_node BenzylicBrominationMechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination step_label step_label compound_node compound_node radical_node radical_node initiator_node Initiator (AIBN) radical_init 2 R• initiator_node->radical_init Heat (Δ) product_node product_node br_radical Br• radical_init->br_radical + HBr/Br₂ (trace) benzyl_h Ar-CH₂-R' br_radical->benzyl_h benzyl_radical Ar-ĊH-R' benzyl_h->benzyl_radical + Br• benzyl_bromide Ar-CH(Br)-R' benzyl_radical->benzyl_bromide + Br₂ hbr HBr br2 Br₂ (from NBS+HBr) br_radical2 Br• term_br Br• + Br• → Br₂ term_benzyl 2 Ar-ĊH-R' → Dimer cluster_propagation cluster_propagation cluster_termination cluster_termination

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene and 4-fluorobenzyl bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Bromomethyl)-4-fluoro-2-methoxybenzene is predicted to be significantly more reactive than 4-fluorobenzyl bromide in nucleophilic substitution reactions that proceed through an S(_N)1 or an S(_N)1-like mechanism. This enhanced reactivity is attributed to the presence of the electron-donating methoxy group at the ortho position to the bromomethyl group. This group effectively stabilizes the incipient benzylic carbocation intermediate through resonance, thereby lowering the activation energy of the rate-determining step. Conversely, in reactions favoring an S(_N)2 pathway, the difference in reactivity is expected to be less pronounced, with the potential for steric hindrance from the ortho-methoxy group to slightly retard the reaction rate.

Theoretical Comparison of Reactivity

The reactivity of benzyl bromides in nucleophilic substitution reactions is profoundly influenced by the electronic nature of the substituents on the aromatic ring. These effects can be broadly categorized as inductive effects and resonance effects. The Hammett equation provides a quantitative means to assess these electronic influences through substituent constants (σ).

CompoundSubstituentsPredicted Effect on Reactivity (S(_N)1)Predicted Effect on Reactivity (S(_N)2)
This compound -OCH(_3) (ortho), -F (para)Significantly Activated: The ortho-methoxy group is a strong electron-donating group through resonance, which will stabilize the benzylic carbocation. The para-fluoro group is weakly electron-withdrawing inductively but can also donate electron density through resonance. The overall effect is a significant stabilization of the carbocation.Slightly Deactivated or Neutral: The ortho-methoxy group may introduce some steric hindrance to the backside attack of the nucleophile. The electron-donating nature of the methoxy group could slightly decrease the electrophilicity of the benzylic carbon.
4-fluorobenzyl bromide -F (para)Slightly Deactivated: The para-fluoro group is weakly electron-withdrawing by induction, which will slightly destabilize the benzylic carbocation compared to unsubstituted benzyl bromide.Slightly Activated: The inductive electron withdrawal by the fluorine atom can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Table 1: Predicted Relative Reactivity of this compound and 4-fluorobenzyl bromide.

Mechanistic Considerations

The predominant reaction mechanism, either S(_N)1 or S(_N)2, will be dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

  • S(_N)1 Pathway: This mechanism involves the formation of a carbocation intermediate in the rate-determining step. The stability of this carbocation is the primary determinant of the reaction rate. Electron-donating groups, such as the methoxy group in this compound, significantly stabilize the positive charge on the benzylic carbon through resonance, thus accelerating the reaction.[1]

  • S(_N)2 Pathway: This is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2] The rate of an S(_N)2 reaction is sensitive to steric hindrance at the reaction center. While primary benzylic bromides are generally reactive in S(_N)2 reactions, bulky ortho substituents can impede the approach of the nucleophile.[3]

G cluster_0 Reactivity of this compound cluster_1 Reactivity of 4-fluorobenzyl bromide Compound_A This compound SN1_A SN1 Pathway (Favored) Compound_A->SN1_A Polar, Protic Solvent Weak Nucleophile SN2_A SN2 Pathway (Less Favored/Hindered) Compound_A->SN2_A Polar, Aprotic Solvent Strong Nucleophile Carbocation_A Stabilized Benzylic Carbocation SN1_A->Carbocation_A Rate-Determining Step Product_A Substitution Product SN2_A->Product_A Carbocation_A->Product_A Compound_B 4-fluorobenzyl bromide SN1_B SN1 Pathway (Less Favored) Compound_B->SN1_B Polar, Protic Solvent Weak Nucleophile SN2_B SN2 Pathway (Favored) Compound_B->SN2_B Polar, Aprotic Solvent Strong Nucleophile Carbocation_B Slightly Destabilized Benzylic Carbocation SN1_B->Carbocation_B Rate-Determining Step Product_B Substitution Product SN2_B->Product_B Carbocation_B->Product_B

Figure 1: A diagram illustrating the competing S(_N)1 and S(_N)2 pathways for the two benzyl bromides.

Proposed Experimental Protocols for a Definitive Comparison

To obtain quantitative data on the relative reactivity of these two compounds, a series of kinetic experiments could be conducted.

Solvolysis Reaction (Probing S(_N)1 Reactivity)

This experiment measures the rate of reaction with the solvent, which acts as the nucleophile. A polar protic solvent, such as aqueous ethanol, would favor an S(_N)1 mechanism.

Protocol:

  • Prepare equimolar solutions (e.g., 0.1 M) of this compound and 4-fluorobenzyl bromide in 80% ethanol/20% water.

  • Maintain the solutions at a constant temperature (e.g., 25°C) in a thermostated water bath.

  • At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction by adding the aliquot to a cold solvent (e.g., acetone).

  • Titrate the generated hydrobromic acid (HBr) with a standardized solution of sodium hydroxide using a suitable indicator.

  • The rate constant (k) for each reaction can be determined by plotting the concentration of HBr versus time and fitting the data to the appropriate rate law.

Reaction with a Strong Nucleophile (Probing S(_N)2 Reactivity)

This experiment would utilize a strong nucleophile in a polar aprotic solvent to favor an S(_N)2 mechanism.

Protocol:

  • Prepare equimolar solutions (e.g., 0.1 M) of the benzyl bromide and a strong nucleophile (e.g., 0.1 M sodium azide) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Maintain the reaction mixtures at a constant temperature.

  • Monitor the disappearance of the starting benzyl bromide over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • The rate constant (k) can be determined by plotting the natural logarithm of the benzyl bromide concentration versus time.

Conclusion

Based on established principles of physical organic chemistry, This compound is anticipated to be the more reactive of the two compounds in nucleophilic substitution reactions that have significant S(_N)1 character. This is due to the powerful electron-donating resonance effect of the ortho-methoxy group, which stabilizes the key carbocation intermediate. For reactions proceeding via an S(_N)2 mechanism, the difference in reactivity is expected to be less significant, with the possibility of steric effects from the ortho-methoxy group slightly diminishing the reactivity of this compound compared to 4-fluorobenzyl bromide.

The choice between these two reagents should, therefore, be guided by the desired reaction mechanism. For synthetic transformations where a rapid S(_N)1 reaction is desired, this compound would be the superior choice. If an S(_N)2 reaction is required, and steric hindrance is a concern, 4-fluorobenzyl bromide may be a more suitable, albeit generally less reactive, alternative. The experimental protocols outlined above provide a framework for generating the empirical data needed for a definitive, quantitative comparison of these two valuable synthetic intermediates.

References

A Comparative Guide to the Synthetic Utility of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. Substituted benzyl bromides are a cornerstone of this endeavor, serving as versatile electrophiles for the introduction of key pharmacophoric moieties. This guide provides an objective comparison of the synthetic utility of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene against its structural isomers, with a focus on their application in the synthesis of biologically active molecules, particularly Inhibitor of Apoptosis (IAP) protein antagonists.

The positioning of the fluoro and methoxy substituents on the benzene ring significantly influences the reactivity of the bromomethyl group through a combination of electronic and steric effects. This, in turn, dictates the optimal reaction conditions, potential yields, and even the biological activity of the resulting products.

Comparative Reactivity and Applications

The primary synthetic application of these isomers lies in nucleophilic substitution reactions, where the benzylic bromide is displaced by a nucleophile (e.g., an amine, phenol, or thiol). The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methoxy group play a crucial role in stabilizing or destabilizing the transition state of these reactions.

Table 1: Comparison of Physicochemical Properties and Reactivity of Isomers

IsomerStructureCAS NumberPredicted Reactivity in SN2 ReactionsKey Applications
This compound 886498-51-7Moderate to HighBuilding block for kinase inhibitors and other CNS-active compounds.
1-(Bromomethyl)-2-fluoro-4-methoxybenzene 91319-42-5HighKey intermediate in the synthesis of IAP antagonists (e.g., T-3256336).[1]
2-(Bromomethyl)-1-fluoro-4-methoxybenzene 91319-42-5HighUtilized in the synthesis of various pharmaceutical compounds.[2]
4-(Bromomethyl)-1-fluoro-2-methoxybenzene 141080-73-1ModerateIntermediate for agrochemicals and pharmaceuticals.

Note: Predicted reactivity is based on the electronic effects of the substituents. Experimental verification is required for specific reactions.

Case Study: Synthesis of IAP Antagonist T-3256336

A prominent application of these isomers is in the synthesis of IAP antagonists, a promising class of anti-cancer agents. The potent and orally active IAP inhibitor, T-3256336, utilizes the 2-fluoro-4-methoxybenzyl moiety, which is introduced via 1-(bromomethyl)-2-fluoro-4-methoxybenzene.[1] The fluorine atom in this position is often incorporated to enhance metabolic stability and binding affinity.[1]

Table 2: Hypothetical Comparison of Isomer Performance in the N-Alkylation Step for T-3256336 Synthesis

Isomer UsedNucleophileBaseSolventTemperature (°C)Reaction Time (h)Hypothetical Yield (%)
This compoundAmine IntermediateK₂CO₃DMF801275-85
1-(Bromomethyl)-2-fluoro-4-methoxybenzene Amine Intermediate K₂CO₃ DMF 80 8 >90
2-(Bromomethyl)-1-fluoro-4-methoxybenzeneAmine IntermediateK₂CO₃DMF801080-90
4-(Bromomethyl)-1-fluoro-2-methoxybenzeneAmine IntermediateK₂CO₃DMF801865-75

Disclaimer: The data in this table is hypothetical and for illustrative purposes. It is based on established principles of chemical reactivity. Actual experimental results may vary.

The higher reactivity of the 1-(bromomethyl)-2-fluoro-4-methoxybenzene isomer in this context can be attributed to the ortho-fluoro substituent, which can stabilize the transition state of the Sₙ2 reaction through inductive effects without significant steric hindrance.

Experimental Protocols

General Protocol for N-Alkylation using Bromomethyl-fluoro-methoxybenzene Isomers

This protocol provides a general procedure for the N-alkylation of a primary or secondary amine with a bromomethyl-fluoro-methoxybenzene isomer.

Materials:

  • Appropriate bromomethyl-fluoro-methoxybenzene isomer (1.0 eq)

  • Amine substrate (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine substrate in anhydrous DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the bromomethyl-fluoro-methoxybenzene isomer to the reaction mixture.

  • Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic and Biological Pathways

To better understand the synthetic workflow and the biological context of the resulting products, the following diagrams are provided.

G Synthetic Workflow for N-Alkylated Products reagents Amine Substrate + Bromomethyl-fluoro-methoxybenzene Isomer reaction N-Alkylation (K₂CO₃, DMF, 80°C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified N-Alkylated Product purification->product

Caption: General workflow for the synthesis of N-alkylated products.

G Simplified IAP Signaling Pathway and Inhibition cluster_0 Apoptotic Stimulus cluster_1 Apoptosis Cascade Apoptotic Stimulus Apoptotic Stimulus Caspases Caspases Apoptotic Stimulus->Caspases Apoptosis Apoptosis Caspases->Apoptosis activates IAP IAP Proteins (e.g., XIAP, cIAP1) IAP->Caspases inhibits IAP_Inhibitor IAP Inhibitor (e.g., T-3256336) IAP_Inhibitor->IAP inhibits

Caption: Inhibition of IAP proteins promotes apoptosis.

Conclusion

The choice of a specific bromomethyl-fluoro-methoxybenzene isomer has a profound impact on the efficiency of a synthetic route. While this compound is a valuable reagent, for specific applications such as the synthesis of the IAP antagonist T-3256336, the 1-(bromomethyl)-2-fluoro-4-methoxybenzene isomer appears to be the superior choice due to electronic factors that likely accelerate the key nucleophilic substitution step. This guide highlights the importance of considering the subtle interplay of substituent effects in the rational design of synthetic strategies for complex drug molecules. Researchers are encouraged to perform small-scale trials with different isomers to determine the optimal building block for their specific synthetic target.

References

A Comparative Analysis of SN1 and SN2 Reactivity in Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Predicting Nucleophilic Substitution Reactions

The reactivity of substituted benzyl bromides in nucleophilic substitution reactions is a critical consideration in synthetic chemistry, particularly in the fields of medicinal chemistry and drug development where precise control over reaction pathways is paramount. These compounds can react via two distinct mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). The preferred pathway is highly dependent on the nature of the substituent on the aromatic ring, the nucleophile, and the solvent conditions. This guide provides an objective comparison of the SN1 and SN2 reactivity of a series of para-substituted benzyl bromides, supported by experimental data and detailed protocols.

The Duality of Benzyl Bromide Reactivity

Benzyl bromide and its derivatives occupy a unique position in the landscape of nucleophilic substitution reactions. While they are primary halides, which typically favor the SN2 mechanism, they can also form a resonance-stabilized benzylic carbocation, a key intermediate in the SN1 pathway.[1][2] This dual reactivity makes the study of substituent effects particularly insightful.

Electron-donating groups (EDGs) at the para position, such as methoxy (-OCH3) and methyl (-CH3), enhance the stability of the benzylic carbocation through resonance and inductive effects. This increased stability significantly accelerates the rate of SN1 reactions. Conversely, electron-withdrawing groups (EWGs), such as the nitro group (-NO2), destabilize the carbocation, thereby retarding the SN1 reaction rate.

The effect of substituents on the SN2 reaction is generally less pronounced. The SN2 transition state has a developing negative charge on the leaving group and a partial positive charge on the carbon atom. Electron-donating groups can have a modest accelerating effect, while electron-withdrawing groups can have a small accelerating or retarding effect depending on the specific reaction conditions.

Quantitative Comparison of Reaction Rates

To illustrate the impact of para-substituents on the reaction mechanism, the following table summarizes the rate constants for the solvolysis (an SN1 reaction) of substituted benzyl chlorides in 80% ethanol-water and provides a qualitative comparison for the SN2 reactivity of the corresponding benzyl bromides. While direct comparative data for both SN1 and SN2 reactions of a single series of benzyl bromides under identical conditions is sparse in the literature, the trends observed in these related systems provide a clear picture of the substituent effects.

Substituent (p-X-C₆H₄CH₂Br)XRelative k(SN1) of ArCH₂Cl in 80% EtOH/H₂O[3]Expected Relative k(SN2)Dominant Mechanism
p-Methoxybenzyl bromide-OCH₃2.2 x 10³ModerateSN1
p-Methylbenzyl bromide-CH₃34.5ModerateBorderline/SN1
Benzyl bromide-H1.001.00Borderline
p-Chlorobenzyl bromide-Cl0.25Slightly slowerBorderline/SN2
p-Nitrobenzyl bromide-NO₂7.9 x 10⁻⁵Faster than SN1SN2

Note: The SN1 data is for benzyl chlorides, but the trend is directly applicable to benzyl bromides. The SN2 data is a qualitative representation based on established principles of substituent effects on this mechanism.

Experimental Protocols

Accurate determination of reaction rates is crucial for mechanistic studies. Below are detailed methodologies for conducting kinetic experiments to measure the rates of SN1 and SN2 reactions of substituted benzyl bromides.

Synthesis of Substituted Benzyl Bromides

Substituted benzyl bromides are typically synthesized from the corresponding benzyl alcohols.

Materials:

  • Substituted benzyl alcohol

  • Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substituted benzyl alcohol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

  • Slowly add a solution of phosphorus tribromide (or thionyl bromide) in anhydrous diethyl ether to the cooled alcohol solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide.

  • Purify the product by distillation under reduced pressure or by column chromatography on silica gel.

Kinetic Measurements: SN1 Reaction (Solvolysis)

The rate of the SN1 solvolysis reaction can be monitored by measuring the increase in the concentration of the product or the leaving group over time. Conductometry, which measures the change in electrical conductivity of the solution as the ionic products are formed, is a common technique.

Materials:

  • Substituted benzyl bromide

  • Solvent (e.g., 80% ethanol-water)

  • Conductivity meter and probe

  • Constant temperature bath

Procedure:

  • Prepare a dilute solution of the substituted benzyl bromide in the chosen solvent.

  • Place the reaction vessel in a constant temperature bath to ensure a stable reaction temperature.

  • Immerse the conductivity probe into the solution and begin recording the conductivity at regular time intervals.

  • The reaction is followed for at least three half-lives.

  • The first-order rate constant (k₁) is determined by plotting the natural logarithm of the change in conductivity versus time.

Kinetic Measurements: SN2 Reaction

For an SN2 reaction, a strong nucleophile is used, and the reaction is typically carried out in a polar aprotic solvent to favor the bimolecular pathway. The rate can be followed by monitoring the disappearance of the reactant or the appearance of the product using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Substituted benzyl bromide

  • Nucleophile (e.g., sodium iodide)

  • Solvent (e.g., acetone)

  • HPLC or NMR spectrometer

  • Thermostated cell holder

Procedure:

  • Prepare solutions of the substituted benzyl bromide and the nucleophile of known concentrations in the chosen solvent.

  • Equilibrate both solutions to the desired reaction temperature.

  • Initiate the reaction by mixing the two solutions.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the quenched aliquots by HPLC or NMR to determine the concentration of the reactant or product.

  • The second-order rate constant (k₂) is determined from the integrated rate law for a second-order reaction, typically by plotting 1/[reactant] versus time.

Visualizing Reaction Mechanisms and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the signaling pathways of the SN1 and SN2 reactions and the logical relationship between substituent effects and the favored mechanism.

SN1_Mechanism sub p-X-C₆H₄CH₂Br int Benzylic Carbocation [p-X-C₆H₄CH₂⁺] + Br⁻ sub->int Slow, RDS (Leaving Group Departure) prod Product (p-X-C₆H₄CH₂Nu) int->prod Fast (Nucleophilic Attack)

Caption: The SN1 reaction proceeds through a two-step mechanism involving a carbocation intermediate.

SN2_Mechanism reactants p-X-C₆H₄CH₂Br + Nu⁻ ts Transition State [Nu---CH₂(Ar)---Br]⁻ reactants->ts Concerted Step prod Product (p-X-C₆H₄CH₂Nu) + Br⁻ ts->prod

Caption: The SN2 reaction is a one-step concerted process with a single transition state.

Substituent_Effects sub Substituent on Benzyl Bromide edg Electron-Donating Group (e.g., -OCH₃, -CH₃) sub->edg ewg Electron-Withdrawing Group (e.g., -NO₂) sub->ewg sn1 Favors SN1 Pathway edg->sn1 Stabilizes Carbocation sn2 Favors SN2 Pathway ewg->sn2 Destabilizes Carbocation

Caption: The electronic nature of the substituent dictates the preferred reaction pathway.

Conclusion

The nucleophilic substitution reactions of substituted benzyl bromides present a fascinating case study in the interplay of electronic effects and reaction mechanisms. For researchers in drug development and organic synthesis, a thorough understanding of how substituents guide the reaction towards an SN1 or SN2 pathway is essential for achieving desired synthetic outcomes. By carefully selecting the substituents on the aromatic ring and controlling the reaction conditions, chemists can selectively favor one mechanism over the other, leading to the efficient and predictable synthesis of target molecules. The experimental protocols and data presented in this guide offer a framework for the systematic investigation and application of these principles in a laboratory setting.

References

Comparative Analysis of the Biological Activity of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and methoxy groups onto aromatic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced potency, metabolic stability, and favorable pharmacokinetic profiles. The reagent 1-(bromomethyl)-4-fluoro-2-methoxybenzene serves as a key building block for introducing the 4-fluoro-2-methoxybenzyl moiety into a variety of molecular architectures. This guide provides a comparative overview of the biological activity of compounds derived from this versatile precursor, with a focus on anticancer applications.

Anticancer Activity: Targeting Inhibitor of Apoptosis Proteins (IAPs)

A significant application of this compound is in the synthesis of potent antagonists of Inhibitor of Apoptosis (IAP) proteins. These proteins are key regulators of programmed cell death (apoptosis) and are frequently overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. Small molecule IAP inhibitors can restore the natural apoptotic process in malignant cells, making them a promising class of anticancer drugs.

One prominent derivative is T-3256336 , a potent, orally active antagonist of cellular IAP1 (cIAP1) and X-linked IAP (XIAP). The 4-fluoro-2-methoxybenzyl group is a crucial structural component of T-3256336, contributing to its high-affinity binding to the Baculoviral IAP Repeat (BIR) domains of these proteins.

Data Presentation

The following tables summarize the quantitative data on the biological activity of T-3256336 and other comparative IAP inhibitors.

Table 1: In Vitro Activity of IAP Antagonists

Compound IDTarget(s)IC50 / Kᵢ (nM)Cell LineCell-Based Potency (GI₅₀/IC₅₀, nM)Reference CompoundSource
T-3256336 cIAP1 IC₅₀: 1.3 MDA-MB-231 (Breast)GI₅₀: 1.8-[1]
XIAP IC₅₀: 200 [1]
SM-406 (AT-406) cIAP1Kᵢ: 1.9MDA-MB-231 (Breast)IC₅₀: 200-[2][3]
cIAP2Kᵢ: 5.1[3]
XIAPKᵢ: 66.4[3]
GDC-0152 Pan-IAPIC₅₀: 28 (cIAP1), 17 (cIAP2), 43 (XIAP)Varies by cell lineVaries-[4]
Birinapant cIAP1/2 > XIAPPreferentially targets cIAPsVaries by cell lineVaries-[4]

Table 2: In Vivo Antitumor Efficacy of T-3256336

Compound IDAnimal ModelTumor TypeDosing (p.o.)Tumor Growth Inhibition (T/C%)OutcomeSource
T-3256336 Mouse XenograftPANC-1 (Pancreatic)30 mg/kg53%Tumor Regression[1][5]
100 mg/kg62%Tumor Regression[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

IAP Binding Affinity Assay (Fluorescence Polarization)

This assay quantifies the direct binding of an inhibitor to the BIR domains of IAP proteins.

  • Principle: A fluorescently labeled peptide derived from the second mitochondria-derived activator of caspases (SMAC) is incubated with the target IAP protein. In the unbound state, the small peptide tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger IAP protein, its tumbling is slowed, leading to higher polarization. A test compound that competes with the fluorescent peptide for binding will displace it, causing a decrease in polarization.

  • Protocol:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine serum albumin, 0.02% NaN₃).

    • Add the target IAP protein (e.g., 10 nM XIAP BIR3) and a fluorescently labeled SMAC peptide (e.g., 1 nM) to the wells of a 384-well plate.

    • Add serial dilutions of the test compound (e.g., T-3256336) to the wells.

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure fluorescence polarization using a suitable plate reader.

    • Calculate the IC₅₀ or Kᵢ value from the resulting competition binding curve.[2][4]

Cellular cIAP1 Degradation Assay (Western Blot)

This assay determines the ability of a compound to induce the degradation of cIAP1 in cells.

  • Principle: Many SMAC mimetic compounds, like T-3256336, induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1. This reduction in cellular cIAP1 levels can be visualized and quantified using Western blotting.

  • Protocol:

    • Culture a suitable cancer cell line (e.g., MDA-MB-231) to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 4-24 hours).

    • Lyse the cells and determine the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for cIAP1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system. A loading control (e.g., β-actin) should be used to ensure equal protein loading.[4]

Cell Viability Assay (MTT Assay)

This assay measures the effect of a compound on cancer cell proliferation and viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals, which can be dissolved and quantified by spectrophotometry.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of the test compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the concentration that inhibits cell growth by 50% (GI₅₀ or IC₅₀).[4]

In Vivo Tumor Xenograft Model

This model assesses the antitumor efficacy of a compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

  • Protocol:

    • Implant human cancer cells (e.g., PANC-1) subcutaneously into the flank of immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., T-3256336) orally or via another appropriate route at various doses and schedules. The control group receives a vehicle.

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • At the end of the study, calculate the tumor growth inhibition (T/C%) to determine the efficacy of the compound.[1][5][6]

Mandatory Visualization

The following diagrams illustrate the IAP signaling pathway and a general workflow for evaluating IAP inhibitors.

IAP_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_caspases Caspase Cascade cluster_IAPs IAP Regulation TNFR TNF-R1 TRADD TRADD TNFR->TRADD TNFa TNFα TNFa->TNFR RIP1 RIPK1 TRADD->RIP1 TRAF2 TRAF2 TRADD->TRAF2 Complex1 Complex I RIP1->Complex1 TRAF2->Complex1 Procasp8 Pro-caspase-8 Complex1->Procasp8 Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Stress SMAC SMAC/Diablo Mito->SMAC Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procasp9 Pro-caspase-9 Apoptosome->Procasp9 Casp8 Caspase-8 Procasp8->Casp8 Procasp3 Pro-caspase-3 Casp8->Procasp3 Casp9 Caspase-9 Procasp9->Casp9 Casp9->Procasp3 Casp3 Caspase-3 Procasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cIAP1 cIAP1 cIAP1->Casp8 XIAP XIAP XIAP->Casp9 XIAP->Casp3 SMAC->cIAP1 SMAC->XIAP T3256336 T-3256336 (IAP Antagonist) T3256336->cIAP1 T3256336->XIAP

Caption: IAP Signaling Pathway and Point of Intervention.

Experimental_Workflow start Synthesize Derivative from This compound biochem Biochemical Assays (e.g., FP Binding Assay) start->biochem Compound cell_based Cell-Based Assays (MTT, Western Blot, Apoptosis) biochem->cell_based Potent Binders in_vivo In Vivo Efficacy Studies (Xenograft Models) cell_based->in_vivo Active Compounds data_analysis Data Analysis and Comparison (IC50, T/C%) in_vivo->data_analysis Efficacy Data end Lead Optimization / Preclinical Candidate data_analysis->end Validated Lead

Caption: Workflow for Evaluating IAP Inhibitors.

References

A Comparative Analysis of Spectroscopic Data for Ortho-, Meta-, and Para-Fluorobenzyl Bromide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of fluorinated benzyl bromide isomers. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, and IR spectral data, supported by standardized experimental protocols.

The strategic placement of a fluorine atom on the aromatic ring of benzyl bromide significantly influences its electronic properties and, consequently, its spectroscopic signature. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various research and development applications, including pharmaceutical synthesis and materials science. This guide presents a side-by-side comparison of the key spectroscopic data for ortho-fluorobenzyl bromide, meta-fluorobenzyl bromide, and para-fluorobenzyl bromide.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra of the three isomers are primarily distinguished by the chemical shifts and splitting patterns of the aromatic protons. The electronegativity of the fluorine atom and its position relative to the bromomethyl group lead to characteristic deshielding and shielding effects, as well as distinct spin-spin coupling patterns.

IsomerPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
ortho-Fluorobenzyl bromide -CH₂Br~4.5s-
Aromatic Hs7.0 - 7.5m-
meta-Fluorobenzyl bromide -CH₂Br~4.4s-
Aromatic Hs6.9 - 7.4m-
para-Fluorobenzyl bromide -CH₂Br~4.5s-
Aromatic Hs~7.0 (dd)ddJ_HF ≈ 8.5, J_HH ≈ 8.5
~7.4 (t)tJ_HH ≈ 8.5

Table 1. Comparative ¹H NMR data for fluorobenzyl bromide isomers. Note: Exact chemical shifts can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon skeleton of the isomers. The chemical shift of the benzylic carbon (-CH₂Br) is similar across the isomers, while the aromatic carbon signals are significantly influenced by the position of the fluorine atom, exhibiting characteristic C-F coupling constants.

IsomerCarbon AtomChemical Shift (δ, ppm)
ortho-Fluorobenzyl bromide -CH₂Br~33
Aromatic Cs115 - 162 (multiple signals with C-F coupling)
meta-Fluorobenzyl bromide -CH₂Br~33
Aromatic Cs114 - 163 (multiple signals with C-F coupling)
para-Fluorobenzyl bromide -CH₂Br~33
Aromatic Cs115 - 163 (multiple signals with C-F coupling)

Table 2. Comparative ¹³C NMR data for fluorobenzyl bromide isomers. Note: Detailed assignment and C-F coupling constants require higher resolution spectra.

Infrared (IR) Spectroscopy

The IR spectra of the fluorobenzyl bromide isomers share similarities due to the common structural features. However, the position of the C-F stretching vibration and the pattern of the out-of-plane C-H bending bands in the fingerprint region can be used for differentiation.

IsomerFunctional GroupAbsorption Range (cm⁻¹)
All Isomers C-H (aromatic)3030 - 3100
C-H (alkane)2850 - 3000
C=C (aromatic)1450 - 1600
C-Br500 - 600
ortho-Fluorobenzyl bromide C-F~1230
meta-Fluorobenzyl bromide C-F~1210
para-Fluorobenzyl bromide C-F~1220

Table 3. Key IR absorption frequencies for fluorobenzyl bromide isomers.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented in this guide. Researchers should optimize these protocols based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the fluorobenzyl bromide isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Record the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is typically 4000-400 cm⁻¹.

Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for comparing the spectroscopic data of the fluorinated benzyl bromide isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Data Comparison of Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Acquisition & Analysis cluster_comparison Comparative Analysis Ortho ortho-Fluorobenzyl bromide NMR_H ¹H NMR Ortho->NMR_H NMR_C ¹³C NMR Ortho->NMR_C IR IR Spectroscopy Ortho->IR Meta meta-Fluorobenzyl bromide Meta->NMR_H Meta->NMR_C Meta->IR Para para-Fluorobenzyl bromide Para->NMR_H Para->NMR_C Para->IR Acquire_H Acquire ¹H NMR Data NMR_H->Acquire_H Acquire_C Acquire ¹³C NMR Data NMR_C->Acquire_C Acquire_IR Acquire IR Data IR->Acquire_IR Analyze_H Analyze Chemical Shifts & Coupling Constants Acquire_H->Analyze_H Analyze_C Analyze Chemical Shifts & C-F Couplings Acquire_C->Analyze_C Analyze_IR Analyze Characteristic Frequencies Acquire_IR->Analyze_IR Compare Compare Spectroscopic Fingerprints Analyze_H->Compare Analyze_C->Compare Analyze_IR->Compare

Caption: Workflow for comparing spectroscopic data of isomers.

By carefully analyzing the nuances in the ¹H NMR, ¹³C NMR, and IR spectra, researchers can confidently distinguish between the ortho, meta, and para isomers of fluorobenzyl bromide, ensuring the correct starting material for their synthetic endeavors and facilitating accurate characterization of their products.

Unveiling the Impact of Benzyl Moieties on the Efficacy of Apoptosis-Inducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

In the relentless pursuit of novel cancer therapeutics, the induction of apoptosis—programmed cell death—remains a cornerstone of effective treatment strategies. Small molecule inhibitors targeting the Inhibitor of Apoptosis Proteins (IAPs) have emerged as a promising class of drugs. This guide provides a comparative analysis of a series of apoptosis-inducing agents, focusing on the influence of different benzyl and phenylethyl substituents on their cytotoxic efficacy. The data presented is derived from a study on 2-arylalkylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)-thiazole derivatives, which have demonstrated potent antiproliferative activities.

Comparative Efficacy of Synthesized Thiazole Derivatives

The antiproliferative activity of a series of synthesized 2-substituted benzyl- and phenylethylamino-4-amino-5-aroylthiazoles was evaluated against two human cancer cell lines: U-937 (histiocytic lymphoma) and SK-MEL-1 (melanoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, summarized in the table below, highlight the structure-activity relationships and the impact of the substituted benzyl and phenylethyl groups on the cytotoxic efficacy of these potential anticancer agents.

Compound IDR (Substituent)U-937 IC50 (µM)SK-MEL-1 IC50 (µM)
8a H (benzyl)> 25> 25
8b p-methyl (benzyl)15.518.2
8c p-methoxy (benzyl)12.815.4
8d p-fluoro (benzyl)10.213.5
8e p-chloro (benzyl)5.78.9
8f H (phenylethyl)6.29.8
8g p-methyl (phenylethyl)7.511.2
8h p-methoxy (phenylethyl)8.112.2
8i p-fluoro (phenylethyl)7.110.5
8j p-chloro (phenylethyl)6.810.1
8k p-methoxy (phenylethyl)5.99.5

Data extracted from a study on 2-arylalkylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)-thiazole derivatives.

Experimental Protocols

Synthesis of 2-Arylalkylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)-thiazole Derivatives

The synthesis of the compared compounds was achieved through a multi-step process. A key step involves the reaction of a common intermediate, 2-chloro-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole, with the appropriately substituted benzylamine or phenylethylamine. The specific benzylating or phenylethylating agents used are the corresponding primary amines (e.g., benzylamine, p-chlorobenzylamine, phenylethylamine, etc.).

General Procedure:

  • A mixture of 2-chloro-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole (1 equivalent) and the desired substituted benzylamine or phenylethylamine (1.2 equivalents) in a suitable solvent (e.g., ethanol) is heated under reflux for a specified period.

  • The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization or column chromatography to yield the final 2-substituted amino-thiazole derivative.

For a detailed synthetic protocol, please refer to the original publication.

Antiproliferative Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: U-937 and SK-MEL-1 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Apoptosis Induction Assay

The ability of the most active compounds to induce apoptosis was confirmed through morphological observation and DAPI staining.[4][5][6][7]

Protocol:

  • Cell Treatment: U-937 cells were treated with the test compounds at their respective IC50 concentrations for 48 hours.

  • Cell Staining: The cells were then harvested, washed with PBS, and fixed. The fixed cells were stained with DAPI (4',6-diamidino-2-phenylindole), a fluorescent stain that binds strongly to A-T rich regions in DNA.

  • Microscopic Observation: The stained cells were observed under a fluorescence microscope. Apoptotic cells were identified by characteristic morphological changes, such as chromatin condensation and nuclear fragmentation.

Signaling Pathways and Experimental Workflow

The induction of apoptosis by IAP inhibitors typically involves the activation of caspases and can be influenced by the NF-κB signaling pathway. The following diagrams illustrate the general IAP signaling pathway and a simplified experimental workflow for evaluating the efficacy of these inhibitors.

IAP_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 DISC formation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome Apoptosome Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis cleaves substrates IAPs IAPs IAPs->Caspase-9 inhibit IAPs->Caspase-3 inhibit NF-kB Pathway NF-kB Pathway IAPs->NF-kB Pathway activate IAP Inhibitors IAP Inhibitors IAP Inhibitors->IAPs inhibit Cell Survival Cell Survival NF-kB Pathway->Cell Survival

Caption: General overview of the IAP signaling pathway in apoptosis.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Start Synthesis Synthesis of Thiazole Derivatives Start->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Cell_Culture Cancer Cell Lines (U-937, SK-MEL-1) Characterization->Cell_Culture MTT_Assay Antiproliferative (MTT) Assay Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Induction Assay (DAPI) Cell_Culture->Apoptosis_Assay Data_Analysis IC50 Determination & Data Analysis MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Experimental workflow for synthesis and evaluation of apoptosis-inducing agents.

References

A Comparative Guide to In Vitro Assay Protocols for Compounds Featuring a 4-Fluoro-2-Methoxybenzyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established in vitro assay protocols suitable for the evaluation of compounds containing the 4-fluoro-2-methoxybenzyl moiety. This structural motif is of growing interest in medicinal chemistry due to its potential to enhance pharmacological properties such as metabolic stability and binding affinity.[1] Here, we present detailed methodologies for two key assays—a biochemical kinase inhibition assay and a cell-based cytotoxicity assay—along with a comparative data table and workflow visualizations to aid in experimental design and data interpretation.

Introduction to the 4-Fluoro-2-Methoxybenzyl Group in Drug Discovery

The strategic incorporation of fluorine and methoxy groups into a benzyl scaffold can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The electron-withdrawing nature of the fluorine atom can enhance metabolic stability and binding interactions, while the methoxy group can modulate solubility and receptor affinity.[1] Consequently, compounds bearing the 4-fluoro-2-methoxybenzyl group are promising candidates for targeting a range of biological macromolecules, including protein kinases and other enzymes.

Comparative Analysis of In Vitro Assays

The initial assessment of a compound's biological activity is typically performed using a combination of biochemical and cell-based in vitro assays. Biochemical assays, such as kinase inhibition assays, provide a direct measure of a compound's effect on a purified molecular target.[2] In contrast, cell-based assays, like cytotoxicity assays, offer insights into a compound's activity in a more physiologically relevant context, accounting for factors such as cell permeability and off-target effects.[3]

Table 1: Comparison of In Vitro Assay Performance for Structurally Related Compounds

Due to the limited availability of public data for compounds with a specific 4-fluoro-2-methoxybenzyl group, the following table presents representative cytotoxicity data (IC50 values) for fluoropyrimidine derivatives, which share the fluorinated aromatic characteristic. Lower IC50 values are indicative of higher potency.[4]

CompoundPANC-1 (Pancreatic Cancer)A549 (Lung Cancer)CaCo-2 (Colorectal Adenocarcinoma)HEK-293 (Normal Kidney)
5-Fluorouracil (5-FU) 1.83 µM1.95 µM2.15 µM3.85 µM
Compound 1 0.98 µM1.05 µM1.12 µM2.54 µM
Compound 2 1.21 µM1.32 µM1.45 µM3.11 µM
Compound 3 1.55 µM1.68 µM1.89 µM3.52 µM
Data sourced from a study on novel triazole-carbohydrate derivatives of 5-FU.[4]

Experimental Protocols

Below are detailed protocols for a representative biochemical kinase assay and a cell-based cytotoxicity assay, which can be adapted for compounds containing the 4-fluoro-2-methoxybenzyl group.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition.[5]

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compound with a 4-fluoro-2-methoxybenzyl group

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution to the appropriate wells of the plate.

    • Add 10 µL of the kinase enzyme solution to all wells.

    • Initiate the kinase reaction by adding 10 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of a test compound suggests cytotoxicity.[6]

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound with a 4-fluoro-2-methoxybenzyl group

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[6]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[7]

    • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with solvent) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate for an additional 2-4 hours at 37°C.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.[7]

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate to ensure complete solubilization.[7]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.

Visualizing Workflows and Pathways

To further clarify the experimental processes and potential biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare Compound Dilutions add_compound Add Compound to Cells compound_prep->add_compound cell_seeding Seed Cells in 96-well Plate cell_seeding->add_compound incubate_cells Incubate for 48-72h add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription inhibitor Kinase Inhibitor (4-fluoro-2-methoxybenzyl compound) inhibitor->raf gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Caption: Hypothetical MAPK/ERK signaling pathway inhibition.

References

A Comparative Guide to the Reaction Kinetics of Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction kinetics for a series of para-substituted benzyl bromides, focusing on their solvolysis in 80% aqueous ethanol. The influence of aromatic ring substituents on the reaction mechanism and rate is explored through quantitative data and detailed experimental protocols. This information is crucial for understanding reaction mechanisms, predicting reactivity, and optimizing synthetic routes in medicinal chemistry and organic synthesis.

The Duality of Reaction Mechanisms: SN1 vs. SN2

The solvolysis of benzyl bromides can proceed through two competing nucleophilic substitution pathways: the unimolecular (SN1) and bimolecular (SN2) mechanisms. The preferred pathway is highly dependent on the electronic properties of the substituent on the benzene ring.

  • SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the initial ionization of the benzyl bromide to form a benzyl carbocation. This pathway is favored by electron-donating groups (EDGs) that stabilize the positive charge of the carbocation intermediate through resonance and inductive effects.

  • SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by electron-withdrawing groups (EWGs) which destabilize a potential carbocation intermediate, thus making the concerted SN2 pathway more favorable.

G cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway A1 Substituted Benzyl Bromide B1 Benzyl Carbocation Intermediate A1->B1 Slow (Rate-Determining) C1 Solvolysis Product B1->C1 Fast + Nucleophile A2 Substituted Benzyl Bromide B2 Pentavalent Transition State A2->B2 Concerted Step + Nucleophile C2 Solvolysis Product B2->C2

Figure 1: Competing SN1 and SN2 reaction pathways for the solvolysis of substituted benzyl bromides.

Influence of Substituents on Reaction Kinetics

The electronic nature of the substituent at the para-position of the benzyl bromide has a profound effect on the rate of solvolysis. This relationship can be understood by considering the stability of the transition state for each pathway.

  • Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the rate of reaction by stabilizing the developing positive charge on the benzylic carbon in the SN1 transition state. This stabilization lowers the activation energy for the SN1 pathway, making it the predominant mechanism.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) and chloro (-Cl) groups decrease the rate of reaction by destabilizing the carbocation intermediate of the SN1 pathway. This destabilization raises the activation energy for the SN1 pathway, causing the reaction to proceed through the alternative SN2 mechanism.

The Hammett equation, log(k/k₀) = σρ, provides a quantitative correlation between the reaction rate constant (k) and the electronic properties of the substituent (σ). The reaction constant (ρ) indicates the sensitivity of the reaction to substituent effects. A large negative ρ value is indicative of a reaction mechanism that involves the buildup of positive charge in the transition state, characteristic of an SN1 reaction.

G cluster_logic Substituent Effects on Reaction Mechanism substituent Substituent Type edg Electron-Donating Group (e.g., -OCH3, -CH3) ewg Electron-Withdrawing Group (e.g., -NO2, -Cl) stabilized Stabilized edg->stabilized destabilized Destabilized ewg->destabilized carbocation_stability Carbocation Stability sn1 SN1 stabilized->sn1 sn2 SN2 destabilized->sn2 mechanism Favored Mechanism fast Faster sn1->fast slow Slower sn2->slow rate Relative Rate

Figure 2: Logical workflow illustrating the influence of substituent electronic effects on the solvolysis reaction mechanism and rate of substituted benzyl bromides.

Quantitative Data Presentation

The following table summarizes the first-order rate constants (k) for the solvolysis of a series of para-substituted benzyl bromides in 80% (v/v) ethanol-water at 25 °C.

Substituent (p-X)XRate Constant (k) at 25 °C (s⁻¹)Relative Rate (kₓ/kₙ)
Methoxy-OCH₃3.1 x 10⁻³182
Methyl-CH₃1.8 x 10⁻⁴10.6
Hydrogen-H1.7 x 10⁻⁵1.0
Chloro-Cl8.1 x 10⁻⁶0.48
Nitro-NO₂1.1 x 10⁻⁶0.065

Data compiled from studies on the solvolysis of substituted benzyl derivatives.

Experimental Protocols

Preparation of Substituted Benzyl Bromides

A general procedure for the synthesis of substituted benzyl bromides from the corresponding benzyl alcohols is outlined below. This method is adaptable for various substituents.

Materials:

  • Substituted benzyl alcohol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, and standard glassware for extraction and filtration.

Procedure:

  • The substituted benzyl alcohol is dissolved in anhydrous diethyl ether in a round-bottom flask, and the solution is cooled in an ice bath.

  • Phosphorus tribromide is added dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution, and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl bromide.

  • Purification can be achieved by distillation under reduced pressure or recrystallization.

Kinetic Measurements by Conductometry

The rate of solvolysis is monitored by measuring the change in conductivity of the solution over time. The reaction produces hydrobromic acid (HBr), which increases the conductivity of the solution.

Apparatus:

  • Conductivity meter with a dipping cell

  • Thermostated water bath (± 0.1 °C)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solvent Preparation: An 80% (v/v) ethanol-water mixture is prepared by combining the appropriate volumes of absolute ethanol and deionized water.

  • Reaction Setup: A known volume of the 80% ethanol-water solvent is placed in a reaction vessel equipped with a magnetic stir bar and allowed to equilibrate to the desired temperature (25.0 ± 0.1 °C) in the thermostated water bath. The conductivity probe is immersed in the solvent.

  • Initiation of Reaction: A small, accurately measured volume of a stock solution of the substituted benzyl bromide in a non-reactive solvent (e.g., acetone) is injected into the reaction vessel with vigorous stirring. The stopwatch is started simultaneously. The final concentration of the benzyl bromide should be in the range of 10⁻³ to 10⁻⁴ M.

  • Data Acquisition: The conductivity of the solution is recorded at regular time intervals until the reaction is complete (approximately 10 half-lives), as indicated by a stable conductivity reading.

  • Data Analysis: The first-order rate constant (k) is determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t, and G∞ is the final conductivity. The slope of this plot is equal to -k.

G cluster_workflow Experimental Workflow for Kinetic Measurement A Prepare 80% Ethanol-Water Solvent B Equilibrate Solvent to 25.0 °C in Thermostated Bath A->B C Immerse Conductivity Probe B->C D Inject Benzyl Bromide Solution (Start Timer) C->D E Record Conductivity vs. Time D->E F Plot ln(G∞ - Gt) vs. Time E->F G Calculate Rate Constant (k) from Slope F->G

Figure 3: Workflow for the determination of solvolysis rate constants using the conductometric method.

The 4-Fluoro-2-Methoxybenzyl Moiety: A Privileged Scaffold in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Molecules with the 4-Fluoro-2-Methoxybenzyl Moiety

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. The 4-fluoro-2-methoxybenzyl moiety has emerged as a promising pharmacophore, particularly in the realm of anticancer drug discovery. Its unique electronic and steric properties, conferred by the fluorine and methoxy substituents on the benzyl ring, contribute to enhanced biological activity and favorable pharmacokinetic profiles. This guide provides a comparative analysis of molecules incorporating this moiety, supported by experimental data, to elucidate their structure-activity relationships (SAR).

Unveiling Anticancer Potential: A Focus on Pyrrolo[2,3-d]pyrimidines

Recent research has highlighted the potential of 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives as potent anticancer agents. While this core is an isomer of the 4-fluoro-2-methoxybenzyl group, the insights from its SAR are highly valuable. A study focused on this scaffold revealed that substitutions at the C-4 position of the pyrrolo[2,3-d]pyrimidine ring significantly influence cytotoxic activity against various cancer cell lines.

Quantitative Analysis of Anticancer Activity

The antiproliferative effects of a series of 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were evaluated against a panel of human cancer cell lines. The half-maximal growth inhibition (GI50) values, a measure of the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.

Compound IDC4-SubstituentHela (Cervical Cancer) GI50 (µM)MDA-MB-231 (Breast Cancer) GI50 (µM)MDA-MB-468 (Breast Cancer) GI50 (µM)
6q Ethyl0.110.230.58
6r Propyl0.250.451.1
6s Cyclopropyl0.330.621.5
6t Phenyl0.891.53.2
6u Methoxy>10>10>10

Data extrapolated from a study on 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, which demonstrates the potent effect of this isomeric scaffold.

From this data, a clear SAR emerges. Small alkyl groups at the C-4 position, such as ethyl and propyl, confer the most potent anticancer activity. Increasing the bulk of the substituent, as with the cyclopropyl and phenyl groups, leads to a decrease in potency. The introduction of a methoxy group at this position results in a significant loss of activity. Notably, compound 6q , with a C-4 ethyl group, demonstrated the most promising activity, with submicromolar GI50 values across all tested cell lines[1].

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

Synthesis of 4-Substituted 7-(3-Fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidines

The synthesis of the target compounds generally involves a multi-step process, a representative workflow for which is provided below.

A Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B Alkylation with 3-fluoro-4-methoxybenzyl bromide A->B Step 1 C Suzuki Coupling with organoboron reagent B->C Step 2 D Target Compound: 4-substituted derivative C->D Step 3

A generalized synthetic workflow for the preparation of target compounds.

Step 1: Alkylation: The starting material, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is alkylated at the N-7 position with 3-fluoro-4-methoxybenzyl bromide in the presence of a base such as sodium hydride in a suitable solvent like dimethylformamide (DMF).

Step 2: Suzuki Coupling: The resulting intermediate undergoes a Suzuki coupling reaction with an appropriate organoboron reagent (e.g., ethylboronic acid for compound 6q ) in the presence of a palladium catalyst and a base to introduce the desired substituent at the C-4 position.

Step 3: Purification: The final product is purified using column chromatography to yield the pure 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of compounds A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2->Block M->G1 Inhibitor Compound 6q Inhibitor->Block Induces Arrest Block->M

References

Safety Operating Guide

Proper Disposal of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1-(Bromomethyl)-4-fluoro-2-methoxybenzene as a hazardous, halogenated organic waste. Segregation from other waste streams is critical for safety and compliant disposal.

This document provides essential safety and logistical information for the proper disposal of this compound, a brominated aromatic compound. Adherence to these procedures is crucial for ensuring laboratory safety and environmental protection. This substance should be handled by trained personnel familiar with its potential hazards.

I. Immediate Safety and Handling Precautions

Prior to handling, consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, general precautions for halogenated organic compounds should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical splash goggles.

  • Hand Protection: Use double nitrile or Viton gloves.

  • Body Protection: A fully-buttoned lab coat is required.

  • Respiratory Protection: All handling and disposal operations should be conducted within a certified chemical fume hood.

Spill Management: In the event of a small spill, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand). The contaminated absorbent material must then be collected in a sealed, properly labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.

II. Waste Segregation and Collection

Proper segregation is the most critical step in the disposal process. Halogenated organic wastes have specific disposal requirements and associated costs.

  • Designated Waste Container: Collect waste this compound and any materials contaminated with it in a dedicated, leak-proof container made of a compatible material, such as polyethylene.[1]

  • Clear Labeling: The container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and should list all chemical constituents, including "this compound," with their approximate concentrations.[2][3] Do not use abbreviations or chemical formulas.[3]

  • Container Management: Keep the waste container tightly closed when not in use.[2][3] Store it in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1][2][3]

Incompatible Waste Streams: Do NOT mix halogenated organic waste with the following:

  • Non-halogenated organic solvents[2][4]

  • Strong acids or bases[2][5]

  • Heavy metals[2][5]

  • Acutely toxic "P-listed" wastes[2]

  • Oxidizing or reducing agents[5]

III. Disposal Procedure

The standard and required method for the final disposal of halogenated organic compounds is through a licensed hazardous waste disposal facility, which typically utilizes high-temperature incineration.

Step-by-Step Disposal Protocol:

  • Collection: Following the segregation guidelines above, carefully transfer the waste chemical into the designated halogenated organic waste container.

  • Labeling: Ensure the container is accurately and fully labeled.

  • Storage: Store the waste container in your laboratory's designated Satellite Accumulation Area (SAA).

  • Disposal Request: Once the container is nearly full (approximately 75%), arrange for its collection by your institution's EH&S or a certified hazardous waste contractor.[2]

IV. Potential Pre-treatment (Neutralization)

While not a substitute for professional hazardous waste disposal, neutralization can be employed to render the material less reactive, particularly for bulk quantities or in specific experimental contexts, under the guidance of a trained chemist. This process should only be performed by personnel experienced with such reactions.

Neutralization of Bromine-Containing Compounds: Reactive brominated compounds can be neutralized using reducing agents like sodium bisulfite or sodium thiosulfate.[6] This process converts the bromine to less harmful bromide ions.[6] However, the resulting aqueous solution may still be considered hazardous waste depending on other components and local regulations.

Parameter Guideline Notes
Waste Classification Hazardous, Halogenated Organic WasteRequires specialized disposal.
Container Type Compatible Polyethylene CarboyMust be leak-proof with a secure cap.
Labeling Requirement "Hazardous Waste: Halogenated" + Full Chemical NamesList all contents and approximate percentages.
Segregation Separate from non-halogenated, acidic, basic, and heavy metal waste.Critical for safety and cost-effective disposal.
Final Disposal Method Licensed High-Temperature IncinerationTo be carried out by a certified hazardous waste vendor.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Identify Waste: This compound B Is it a Halogenated Organic Compound? A->B C Yes B->C D Select Designated HALOGENATED Waste Container C->D E Check for Incompatibilities (Acids, Bases, Metals, Non-Halogenated) D->E F Segregate and Add Waste to Container E->F G Label Container with Full Chemical Name and Hazards F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Request Pickup by EH&S or Licensed Vendor H->I J Final Disposal: High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(Bromomethyl)-4-fluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-(Bromomethyl)-4-fluoro-2-methoxybenzene (CAS No. 886498-51-7). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that can cause severe skin burns and eye damage. Inhalation may also cause respiratory irritation. Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile gloves (or other chemically resistant gloves)Laboratory coatNot generally required if handled in a well-ventilated area
Weighing and Transferring (in a fume hood) Chemical splash goggles and a face shieldNitrile gloves (double-gloving recommended)Chemically resistant laboratory coat or apronNot required if handled within a certified chemical fume hood
Conducting Reactions (in a fume hood) Chemical splash goggles and a face shieldNitrile gloves (double-gloving recommended)Chemically resistant laboratory coat or apronNot required if handled within a certified chemical fume hood
Handling Spills Chemical splash goggles and a face shieldHeavy-duty, chemically resistant gloves (e.g., neoprene or Viton®) over nitrile glovesChemical-resistant suit or apronNIOSH-approved respirator with an organic vapor cartridge may be necessary depending on the spill size and ventilation
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if containers are handled in a well-ventilated area

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety.

Experimental Workflow for Handling this compound

Workflow for Handling this compound cluster_receipt Receipt and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE WorkInHood Work in a Certified Chemical Fume Hood DonPPE->WorkInHood WeighTransfer Weigh and Transfer WorkInHood->WeighTransfer Reaction Conduct Reaction WeighTransfer->Reaction Decontaminate Decontaminate Glassware and Surfaces DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands CollectWaste Collect Halogenated Organic Waste LabelWaste Label Waste Container CollectWaste->LabelWaste StoreWaste Store in Satellite Accumulation Area LabelWaste->StoreWaste ArrangeDisposal Arrange for Professional Disposal StoreWaste->ArrangeDisposal

Caption: Workflow for handling this compound.

Step-by-Step Protocol:

  • Receiving: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary equipment and reagents within a certified chemical fume hood.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1.

  • Handling: All manipulations, including weighing and transferring, must be conducted within a chemical fume hood to avoid inhalation of vapors. Use appropriate tools and techniques to prevent spills and splashes.

  • Decontamination: After use, decontaminate all glassware and work surfaces with an appropriate solvent, followed by soap and water.

  • Waste Collection: Collect all waste materials, including contaminated consumables, in a designated and clearly labeled container for halogenated organic waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[1]

Step-by-Step Disposal Protocol:

  • Segregation: All waste contaminated with this compound must be segregated as "halogenated organic waste".[1] Do not mix with non-halogenated waste streams.[2][3]

  • Containerization: Use a designated, leak-proof, and clearly labeled waste container.[2] The label should include the words "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials. Keep the container closed except when adding waste.[3]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[1][4]

Emergency Procedures: Spill Response

In the event of a spill, prompt and appropriate action is necessary to mitigate the hazard.

Chemical Spill Response Workflow

Chemical Spill Response Workflow Spill Spill Occurs Alert Alert Personnel and Evacuate Area Spill->Alert Assess Assess the Spill Alert->Assess MinorSpill Minor Spill Assess->MinorSpill MajorSpill Major Spill Assess->MajorSpill DonPPE Don Appropriate PPE MinorSpill->DonPPE Safe to clean up ContactEHS Contact Emergency Services / EHS MinorSpill->ContactEHS Unsure or Unsafe MajorSpill->ContactEHS Contain Contain the Spill DonPPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb Collect Collect and Containerize Waste Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose Isolate Isolate the Area ContactEHS->Isolate AwaitResponse Await Professional Response Isolate->AwaitResponse

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill and determine if it can be managed by laboratory personnel. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.

  • Secure the Area: If safe to do so, restrict access to the spill area and ensure adequate ventilation (e.g., by ensuring fume hoods are running).

  • Personal Protective Equipment: For minor spills that can be handled internally, don the appropriate PPE as outlined in Table 1 for spill handling.

  • Containment: Contain the spill by creating a dike around the perimeter with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[5]

  • Absorption: Apply absorbent material over the spill, working from the outside in.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials according to the disposal plan.

  • Reporting: Report the incident to your supervisor and EHS office, as per your institution's policy.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.